molecular formula C9H8O4 B1140803 Caffeic acid-13C3

Caffeic acid-13C3

Cat. No.: B1140803
M. Wt: 183.14 g/mol
InChI Key: QAIPRVGONGVQAS-JDWYZSDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caffeic acid-13C3 is an isotopically enriched form of caffeic acid that is intended for use as an internal standard for the quantification of caffeic acid by GC- or LC-MS. Caffeic acid is an inhibitor of 5-LO, with IC50 values of 3.7-72 µM, and 12-LO, with IC50 values of 5.1-30 µM.>

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-JDWYZSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Caffeic acid-13C3 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Caffeic acid-13C3, a stable isotope-labeled derivative of caffeic acid. This document details its core properties, primary applications in research, and methodologies for its use, particularly in quantitative bioanalysis.

Core Concepts: Understanding this compound

This compound is an isotopically enriched form of caffeic acid, a naturally occurring phenolic compound found in various plants. In this compound, three carbon atoms (¹²C) in the propenoic acid side chain are replaced with the stable, heavier isotope, carbon-13 (¹³C). This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight by three atomic mass units. This key feature makes it an ideal internal standard for mass spectrometry-based quantification of natural caffeic acid.

The primary and most critical application of this compound in research is its use as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In these techniques, a known quantity of this compound is added to a biological sample (e.g., plasma, urine, tissue homogenate) at the beginning of the sample preparation process. Because it is chemically identical to the endogenous caffeic acid, it experiences the same extraction losses, ionization suppression or enhancement, and other sources of variability during the analytical workflow. By comparing the known concentration of the labeled standard to the signal of the unlabeled analyte, researchers can accurately and precisely quantify the concentration of caffeic acid in the original sample.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Chemical Formula C₆[¹³C]₃H₈O₄
Molecular Weight 183.14 g/mol
CAS Number 1185245-82-2
Appearance Yellow Crystalline Solid
Purity ≥95%
Storage Temperature -20°C

Experimental Protocols: Quantification of Caffeic Acid in Biological Matrices

The following is a representative, detailed methodology for the quantification of caffeic acid in rat plasma using this compound as an internal standard, based on established LC-MS/MS protocols for similar analyses.

Materials and Reagents
  • Caffeic acid standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (or other biological matrix)

Sample Preparation
  • Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of a this compound working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulates before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate caffeic acid from other matrix components. For example:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for phenolic acids.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Caffeic Acid: m/z 179 → 135

    • This compound: m/z 182 → 138

Quantitative Data from Pharmacokinetic Studies

The following table presents representative pharmacokinetic parameters of caffeic acid in rats following oral administration, derived from studies that would typically employ a stable isotope-labeled internal standard like this compound for accurate quantification.

ParameterValueUnit
Dose 10mg/kg
Cmax (Maximum Concentration) 1.5 ± 0.3µg/mL
Tmax (Time to Maximum Concentration) 0.5 ± 0.1h
AUC₀-t (Area Under the Curve) 3.8 ± 0.7µg·h/mL
t₁/₂ (Half-life) 1.2 ± 0.2h

Visualizations: Workflows and Pathways

Experimental Workflow for Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Workflow for the quantification of caffeic acid using this compound.

Metabolic Pathway of Caffeic Acid

metabolic_pathway Caffeic_Acid Caffeic Acid Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Isoferulic_Acid Isoferulic Acid Caffeic_Acid->Isoferulic_Acid COMT CA_Glucuronide Caffeic Acid Glucuronide Caffeic_Acid->CA_Glucuronide UGT CA_Sulfate Caffeic Acid Sulfate Caffeic_Acid->CA_Sulfate SULT

Caption: Major metabolic pathways of caffeic acid in vivo.

References

Caffeic Acid-13C3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on Caffeic acid-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of caffeic acid in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explores the key signaling pathways influenced by its unlabeled analogue, caffeic acid.

Core Physicochemical Data

This compound is an isotopically enriched form of caffeic acid, a naturally occurring phenolic compound found in a wide array of plant sources. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry. This technique is the gold standard for quantitative analysis, as it corrects for variations in sample preparation and matrix effects.

PropertyValueCitations
CAS Number 1185245-82-2[1][2][3][4]
Molecular Formula C₆¹³C₃H₈O₄[1][2]
Molecular Weight 183.14 g/mol [1][2][5]
Synonyms 3-(3,4-Dihydroxyphenyl)-2-propenoic-1,2,3-13C3 acid, 3,4-Dihydroxycinnamic Acid-13C3[1][3]
Appearance Typically a solid[4]
Intended Use Internal standard for the quantification of caffeic acid by GC- or LC-MS

Experimental Protocol: Quantification of Caffeic Acid using this compound and LC-MS/MS

This protocol provides a general framework for the quantification of caffeic acid in biological samples (e.g., plasma, tissue homogenates) using this compound as an internal standard. Optimization of specific parameters may be required depending on the matrix and instrumentation.

1. Preparation of Stock Solutions:

  • Caffeic Acid Standard: Prepare a 1 mg/mL stock solution of unlabeled caffeic acid in methanol.

  • This compound Internal Standard (IS): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with methanol or a relevant solvent to create a series of calibration standards and a working solution of the internal standard. The concentration of the IS working solution should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

2. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of the biological sample (e.g., plasma), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

  • Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure the separation of caffeic acid from other matrix components and its co-elution with this compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Caffeic Acid: m/z 179 → 135

      • This compound: m/z 182 → 138

    • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the caffeic acid standard to the peak area of the this compound internal standard against the concentration of the caffeic acid standards.

  • Determine the concentration of caffeic acid in the unknown samples by interpolating the peak area ratios from the calibration curve.

cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_quant Quantification stock_ca Caffeic Acid Stock Solution cal_standards Calibration Standards stock_ca->cal_standards Serial Dilution stock_is This compound Stock Solution (IS) spiked_sample Spiked Sample stock_is->spiked_sample lcms LC-MS/MS System (C18, ESI-, MRM) cal_standards->lcms sample Biological Sample sample->spiked_sample Spike with IS ppt Protein Precipitation (Acetonitrile) spiked_sample->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute reconstitute->lcms Injection data Peak Area Ratio (Analyte/IS) lcms->data cal_curve Calibration Curve Construction data->cal_curve quant_result Final Concentration of Caffeic Acid cal_curve->quant_result

Workflow for LC-MS/MS quantification of caffeic acid.

Biological Signaling Pathways of Caffeic Acid

While this compound serves as an analytical tool, the biological activity of its unlabeled counterpart is of significant interest to researchers. Caffeic acid exerts a wide range of effects, including antioxidant, anti-inflammatory, and anti-cancer activities, by modulating several key signaling pathways.[6]

1. Anti-inflammatory Pathways:

Caffeic acid can inhibit the production of pro-inflammatory mediators.[6] It achieves this by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of prostaglandins and leukotrienes.[6] Furthermore, it can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[5][7]

cluster_enzymes Enzyme Inhibition cluster_nfkb NF-κB Pathway ca Caffeic Acid cox COX ca->cox Inhibits lox LOX ca->lox Inhibits nfkb NF-κB Activation ca->nfkb Inhibits prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation cytokines Pro-inflammatory Cytokines nfkb->cytokines cytokines->inflammation

Anti-inflammatory mechanisms of caffeic acid.

2. Anti-cancer Signaling:

Caffeic acid has demonstrated anti-cancer properties by influencing multiple cellular processes. It can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[6] This is partly achieved through the modulation of pathways such as the PI3K/Akt and MAPK signaling cascades, which are often dysregulated in cancer.[5] By inhibiting these pathways, caffeic acid can suppress tumor cell growth and survival.[3][5]

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway ca Caffeic Acid pi3k PI3K ca->pi3k Inhibits mapk MAPK/ERK ca->mapk Inhibits apoptosis Apoptosis ca->apoptosis Induces akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival mapk->proliferation

Anti-cancer signaling pathways of caffeic acid.

3. Neuroprotective Effects:

Studies have shown that caffeic acid may have antidepressant-like and neuroprotective effects.[1] These effects are thought to be mediated through the modulation of cellular signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and the MAPK/ERK pathway.[1][2] Activation of these pathways can lead to the phosphorylation of transcription factors like CREB, which in turn promotes the expression of neurotrophic factors such as BDNF, supporting neuronal survival and plasticity.[1]

ca Caffeic Acid pka PKA ca->pka Activates pkc PKC ca->pkc Activates mapk_erk MAPK/ERK ca->mapk_erk Activates creb CREB Phosphorylation pka->creb pkc->creb mapk_erk->creb bdnf BDNF Expression creb->bdnf neuroprotection Neuronal Survival & Plasticity bdnf->neuroprotection

Neuroprotective signaling pathways of caffeic acid.

References

A Technical Guide to Caffeic Acid-13C3 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Caffeic acid-13C3 as a stable isotope tracer in metabolic flux analysis (MFA). It is designed to offer a comprehensive resource, detailing the core principles, experimental protocols, and data interpretation relevant to its use in elucidating complex metabolic pathways.

Introduction to Metabolic Flux Analysis and Stable Isotope Tracers

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. It provides a detailed snapshot of cellular metabolism under specific conditions, making it an indispensable tool in systems biology, metabolic engineering, and disease research.[1][2] The core of MFA often involves the use of stable isotope-labeled substrates, such as those enriched with Carbon-13 (¹³C), to trace the flow of atoms through metabolic networks.[1][3]

By supplying cells with a ¹³C-labeled compound, researchers can track the incorporation of the heavy isotope into various downstream metabolites.[1][4] The resulting labeling patterns, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide critical constraints that allow for the precise calculation of metabolic fluxes.[1][4]

This compound is a specialized tracer used to investigate specific branches of metabolism, particularly the phenylpropanoid pathway, which is crucial for the biosynthesis of a vast array of plant secondary metabolites, including lignin.[5][6][7]

The Role of this compound in Tracing the Phenylpropanoid Pathway

Caffeic acid is a key intermediate in the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and leads to the synthesis of monolignols (the building blocks of lignin) and other important phenolic compounds.[7][8][9] Using Caffeic acid labeled with three ¹³C atoms (this compound) allows researchers to introduce a distinct isotopic signature at a specific entry point in this complex network.

As the ¹³C-labeled caffeic acid is metabolized, the label is transferred to subsequent products. Tracking this label provides direct insights into:

  • The activity of enzymes downstream of caffeic acid, such as Caffeic acid O-methyltransferase (COMT).[6][10]

  • The contribution of this pathway to the synthesis of lignin and other phenolic compounds.[5][9]

  • The flexibility and robustness of the pathway under various genetic or environmental conditions.[5]

The biosynthesis of caffeic acid itself can occur through parallel pathways, and understanding the flux through these routes is critical for a complete picture of phenylpropanoid metabolism.[5]

Experimental Design and Protocols

A successful metabolic flux analysis experiment using this compound requires careful planning and execution, from tracer selection to data analysis. The following sections outline a generalized protocol.

The workflow for a typical ¹³C-MFA experiment is a multi-step process that involves cell cultivation, isotope labeling, sample processing, analytical measurement, and computational flux calculation.

G cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis & Computation A Cell Culture/ Plant Tissue Preparation B Introduction of This compound Tracer A->B Achieve steady-state metabolism C Metabolic Quenching (e.g., with liquid nitrogen) B->C Isotopic labeling reaches steady-state D Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis (Measure Mass Isotopomer Distributions) D->E F Metabolic Flux Calculation (e.g., using INCA, OpenFLUX) E->F G Flux Map Visualization & Biological Interpretation F->G

A generalized workflow for a this compound metabolic flux analysis experiment.

This protocol provides a generalized methodology for a stable isotope tracing experiment in plant cell cultures.

  • Cell Culture Preparation:

    • Establish a stable cell culture (e.g., plant hairy root cultures) in a suitable growth medium.

    • Ensure the culture reaches a metabolic steady state, where growth and consumption rates are stable. This is crucial for accurate flux determination.[11]

  • Isotope Labeling:

    • Prepare a sterile stock solution of this compound.

    • Introduce the this compound tracer into the culture medium at a defined concentration. The concentration should be sufficient to achieve significant labeling in downstream metabolites without causing metabolic perturbations.

    • Incubate the culture for a predetermined period to allow for the incorporation of the ¹³C label and to reach an isotopic steady state.

  • Sample Collection and Quenching:

    • Rapidly harvest the cells from the culture medium.

    • Immediately quench all enzymatic activity to preserve the in vivo metabolic state. This is a critical step and is often achieved by flash-freezing the sample in liquid nitrogen.

  • Metabolite Extraction:

    • Extract metabolites from the quenched cells using a suitable solvent system, typically a cold methanol/water or acetonitrile/methanol/water mixture.

    • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • Analytical Measurement:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

    • These techniques will separate the individual metabolites and measure their mass isotopomer distributions (MIDs), which is the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, M+3).

  • Data Analysis and Flux Calculation:

    • Use specialized software (e.g., INCA, OpenFLUX) to perform the computational analysis.[11][12]

    • The software uses the measured MIDs and a stoichiometric model of the metabolic network to solve for the unknown intracellular fluxes by minimizing the difference between experimentally measured and model-simulated labeling patterns.[3]

Data Presentation and Interpretation

The primary output of an MFA study is a quantitative flux map. The data is often presented in tables that allow for easy comparison of metabolic fluxes between different conditions or strains.

Table 1: Hypothetical Flux Distribution in the Phenylpropanoid Pathway

Reaction IDReaction NameFlux (Relative Units) - ControlFlux (Relative Units) - Condition X
v1Phenylalanine -> Cinnamic acid100.0 ± 5.295.3 ± 4.8
v2Cinnamic acid -> p-Coumaric acid98.5 ± 5.193.1 ± 4.7
v3p-Coumaric acid -> Caffeic acid 85.3 ± 4.460.1 ± 3.9
v4Caffeic acid -> Ferulic acid40.1 ± 2.825.5 ± 2.1
v5Caffeic acid -> Caffeoyl-CoA45.2 ± 3.134.6 ± 2.5
v6Ferulic acid -> Coniferyl alcohol38.9 ± 2.724.1 ± 2.0
v7Coniferyl alcohol -> G-Lignin35.0 ± 2.521.0 ± 1.8

*Statistically significant difference (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Example Mass Isotopomer Distribution (MID) Data for a Downstream Metabolite

MetaboliteIsotopologueRelative Abundance (%) - ControlRelative Abundance (%) - Labeled
Ferulic AcidM+098.915.2
M+11.05.8
M+20.110.5
M+30.068.5

The shift in the MID for Ferulic Acid from predominantly M+0 (unlabeled) to M+3 indicates the successful incorporation of the three ¹³C atoms from the this compound tracer.

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of the isotopic label through the metabolic network.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid (Tracer Entry Point) Cou->Caf C3H Fer Ferulic Acid [M+3] Caf->Fer COMT CafCoA Caffeoyl-CoA [M+3] Caf->CafCoA 4CL Con Coniferyl Alcohol [M+3] Fer->Con CCR, CAD Lig G-Lignin [M+3] Con->Lig POD

Flow of ¹³C from this compound through the phenylpropanoid pathway.

Conclusion

This compound is a highly specific and valuable tool for dissecting the complexities of the phenylpropanoid pathway. By enabling the precise quantification of metabolic fluxes, its application in MFA provides unparalleled insights into plant secondary metabolism. This knowledge is critical for applications ranging from the metabolic engineering of plants for improved biofuel production to the discovery and development of novel plant-derived pharmaceuticals. The methodologies and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage this powerful technique in their work.

References

Caffeic Acid-13C3: A Technical Guide for Applications in Food Science and Nutrition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Caffeic acid-13C3, a stable isotope-labeled form of caffeic acid, in the fields of food science and nutrition. Caffeic acid, a widely distributed phenolic compound in plant-based foods, is of significant interest for its antioxidant and potential health-promoting properties. The use of this compound as an internal standard in stable isotope dilution analysis (SIDA) coupled with mass spectrometry offers a highly accurate and precise method for the quantification of caffeic acid and its metabolites in complex matrices such as food and biological samples. This guide details the experimental protocols for its use, presents illustrative quantitative data, and visualizes the metabolic pathways and experimental workflows.

Introduction to this compound

This compound is an isotopically labeled version of caffeic acid where three carbon atoms in the acrylic acid side chain are replaced with the heavy isotope, carbon-13. This labeling renders the molecule chemically identical to its unlabeled counterpart but with a distinct molecular weight, making it an ideal internal standard for mass spectrometry-based quantification. Its primary application is in stable isotope dilution analysis (SIDA), a technique that significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Applications in Food Science: Quantification in Food Matrices

The accurate quantification of bioactive compounds like caffeic acid in food is crucial for nutritional labeling, quality control, and understanding dietary intake. This compound is instrumental in overcoming the challenges associated with complex food matrices.

Experimental Protocol: Stable Isotope Dilution Analysis of Caffeic Acid in Oatmeal

This protocol describes a method for the quantification of free and esterified caffeic acid in oatmeal using this compound as an internal standard. A comparative study has shown that conventional analytical methods can result in significant underestimation of caffeic acid (as low as 32% recovery) due to its susceptibility to oxidation, a problem mitigated by the use of a stable isotope internal standard[1].

Materials:

  • Oatmeal sample

  • This compound (Internal Standard)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the oatmeal sample.

    • Spike the homogenized sample with a known amount of this compound solution in methanol.

    • For total caffeic acid (free and esterified), perform alkaline hydrolysis by adding NaOH solution and incubating at room temperature in the dark.

    • Acidify the mixture with HCl.

    • Extract the phenolic acids with diethyl ether.

    • Evaporate the ether extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for SPE.

  • Purification:

    • Condition an SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the phenolic acids with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • HPLC Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).

      • Monitor the transition for unlabeled caffeic acid (m/z 179 → 135).

      • Monitor the transition for this compound (m/z 182 → 138).

    • Quantification: Calculate the concentration of caffeic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled caffeic acid and a fixed concentration of this compound.

Quantitative Data: Caffeic Acid Content in Oatmeal

The following table illustrates the significant difference in recovery and quantification of caffeic acid in oatmeal when using a conventional method versus a stable isotope dilution assay with this compound.

Analytical MethodCaffeic Acid Recovery (%)
Conventional Method32%
Stable Isotope Dilution Assay100% (by definition)
Data derived from a comparative study indicating the superior accuracy of SIDA[1].

Applications in Nutrition: Bioavailability and Metabolism Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of dietary caffeic acid is essential to evaluate its health effects. This compound can be used as a tracer in human and animal studies to track its metabolic fate.

Experimental Protocol: Hypothetical Human Pharmacokinetic Study

This protocol outlines a hypothetical study to determine the pharmacokinetics of caffeic acid in healthy human volunteers using this compound as a tracer.

Study Design:

  • Subjects: Healthy adult volunteers (n=10).

  • Intervention: Oral administration of a standardized meal containing a known amount of unlabeled caffeic acid, along with a co-administered dose of this compound.

  • Sample Collection: Collect blood samples at baseline (0h) and at regular intervals post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24h). Collect urine over 24 hours.

  • Sample Processing:

    • Separate plasma from blood samples.

    • Spike plasma and urine samples with a second internal standard (e.g., deuterated caffeic acid) for quantification.

    • Perform protein precipitation on plasma samples (e.g., with acetonitrile).

    • Use SPE to clean up plasma and urine samples.

  • LC-MS/MS Analysis:

    • Analyze the processed samples to quantify the concentrations of both unlabeled caffeic acid, this compound, and their respective metabolites over time.

Illustrative Quantitative Data: Pharmacokinetic Parameters of Caffeic Acid

The following table presents hypothetical pharmacokinetic parameters for caffeic acid and its major metabolite, ferulic acid, that could be obtained from a study using this compound as a tracer.

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Caffeic Acid1501.5450
Ferulic Acid802.0320
This data is for illustrative purposes and represents typical values that would be determined in a pharmacokinetic study.

Visualization of Pathways and Workflows

Metabolic Pathway of Caffeic Acid

Caffeic acid undergoes several metabolic transformations in the body, including methylation, sulfation, and glucuronidation. The following diagram illustrates the major metabolic pathway of caffeic acid.

CA Caffeic Acid FA Ferulic Acid CA->FA COMT DHCA Dihydrocaffeic Acid CA->DHCA Gut Microbiota CAS Caffeic Acid Sulfate CA->CAS SULTs CAG Caffeic Acid Glucuronide CA->CAG UGTs DHFA Dihydroferulic Acid DHCA->DHFA COMT cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis A Volunteer Recruitment B Oral Administration (Caffeic Acid + this compound) A->B C Blood & Urine Sample Collection B->C D Plasma Separation C->D E Internal Standard Spiking D->E F Solid Phase Extraction E->F G LC-MS/MS Analysis F->G H Data Processing & Pharmacokinetic Modeling G->H

References

The Biological Activity of 13C Labeled Caffeic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 13C labeled caffeic acid. It is intended to serve as a valuable resource for researchers utilizing this stable isotope-labeled compound in a variety of experimental settings, from metabolic tracing to pharmacological studies.

Core Principle: The Biological Equivalence of 13C Labeled and Unlabeled Caffeic Acid

In the realm of drug development and metabolic research, the use of stable isotope-labeled compounds, such as 13C labeled caffeic acid, is a cornerstone of modern bioanalysis. A fundamental and widely accepted principle is that the incorporation of stable isotopes like 13C does not alter the physicochemical or biological properties of a molecule. The substitution of a 12C atom with a 13C atom results in a predictable mass shift without changing the elemental composition, bond lengths, or chemical reactivity of the compound. Consequently, 13C labeled caffeic acid is expected to exhibit biological activity identical to its natural, unlabeled counterpart. This equivalence is the foundation of its use as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies. While this principle is broadly accepted, rigorous experimental verification is crucial for regulatory approval and to ensure the accuracy of quantitative data.

Key Biological Activities of Caffeic Acid

Caffeic acid (3,4-dihydroxycinnamic acid) is a well-studied phenolic compound with a broad spectrum of biological activities. These activities are primarily attributed to its potent antioxidant and anti-inflammatory properties. The following sections detail the major biological effects of caffeic acid, which are presumed to be identical for its 13C labeled form.

Antioxidant Activity

Caffeic acid is a powerful antioxidant capable of scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its antioxidant capacity is attributed to the catechol (3,4-dihydroxy) moiety, which can donate hydrogen atoms to neutralize free radicals, and its ability to chelate metal ions involved in radical-generating reactions.[2]

Quantitative Antioxidant Data

AssayCompoundIC50 / EC50Reference
DPPH Radical ScavengingCaffeic Acid2.39 µg/mL[3]
ABTS Radical ScavengingCaffeic Acid1.96 µg/mL[3]
DPPH Radical ScavengingCaffeic Acid18.6 µM[4]
Nitric Oxide (NO) ScavengingCaffeic Acid81.6% inhibition[1]
Hydroxyl Radical ScavengingCaffeic AcidHigher than other compounds[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a common method for assessing the free radical scavenging activity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0.

    • Prepare serial dilutions of caffeic acid (or 13C labeled caffeic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the caffeic acid solutions (or methanol as a control) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of caffeic acid.[5]

Anti-inflammatory Activity

Caffeic acid exhibits significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[6][7]

Quantitative Anti-inflammatory Data

TargetCell LineEffectConcentrationReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition100-400 µM[6]
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesInhibition100-400 µM[6]
TNF-α, IL-1β, IL-6 SecretionMouse Peritoneal MacrophagesInhibition10 µmol/l[8]
IL-10 SecretionMouse Peritoneal MacrophagesIncrease10 µmol/l[8]
Cyclooxygenase-2 (COX-2)CCD-18Co MyofibroblastsInhibition10-50 µM[7]
Interleukin-8 (IL-8)CCD-18Co MyofibroblastsInhibition10-50 µM[7]

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of caffeic acid (or 13C labeled caffeic acid) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS and a group with LPS alone.

  • Nitrite Quantification (Griess Assay):

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

    • The inhibitory effect of caffeic acid on NO production can then be calculated.

Anticancer Activity

Caffeic acid has demonstrated anticancer properties in various cancer cell lines. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.[1][9][10]

Quantitative Anticancer Data

Cell LineEffectIC50Reference
HeLa (Cervical Cancer)CytotoxicityNot specified[10]
ME-180 (Cervical Cancer)CytotoxicityNot specified[10]
MCF-7 (Breast Cancer)Inhibition of proliferationNot specified[11]
H1229 (Lung Cancer)Decreased viability600 µM[9]
HT29, A673, 2A3 (Colon, Ewing's Sarcoma, Pharyngeal Cancer)Heightened sensitivityLower than other lines[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with different concentrations of caffeic acid (or 13C labeled caffeic acid) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value, the concentration that causes 50% inhibition of cell growth, can be determined.

Neuroprotective Effects

Caffeic acid has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's. Its neuroprotective effects are linked to its ability to combat oxidative stress and inflammation in the brain.[12][13][14] Studies have shown that caffeic acid can protect neuronal cells from oxidative stress-induced cytotoxicity.[15]

Experimental Workflow and Signaling Pathways

General Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for investigating the biological activity of 13C labeled caffeic acid, from initial in vitro screening to more complex cell-based assays.

G Experimental Workflow for Biological Activity Assessment A Antioxidant Assays (DPPH, ABTS) C Cell Viability/Cytotoxicity (MTT, LDH) A->C B Enzyme Inhibition Assays (e.g., COX, LOX) D Measurement of Inflammatory Mediators (NO, PGE2, Cytokines) B->D F IC50/EC50 Determination C->F D->F E Gene Expression Analysis (qPCR, Western Blot) G Statistical Analysis E->G F->G

Caption: A generalized workflow for evaluating the biological activity of a compound.

Key Signaling Pathways Modulated by Caffeic Acid

Caffeic acid exerts its biological effects by modulating several key intracellular signaling pathways. The diagrams below illustrate two of the most important pathways involved in its anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway

G Anti-inflammatory Signaling Pathway of Caffeic Acid LPS LPS TLR4 TLR4 LPS->TLR4 IRAK1_4 IRAK1/4 TLR4->IRAK1_4 TAK1 TAK1 IRAK1_4->TAK1 JNK JNK TAK1->JNK NFkB NF-κB TAK1->NFkB AP1 AP-1 JNK->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 TNFa TNF-α AP1->TNFa NFkB->iNOS NFkB->COX2 NFkB->TNFa CaffeicAcid Caffeic Acid CaffeicAcid->IRAK1_4 Inhibition

Caption: Caffeic acid inhibits inflammation by targeting IRAK1/4.

Anticancer Signaling Pathway

G Anticancer Signaling Pathway of Caffeic Acid GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CaffeicAcid Caffeic Acid CaffeicAcid->PI3K Inhibition ROS Increased ROS CaffeicAcid->ROS DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Caffeic acid's anticancer effects via PI3K/Akt pathway and ROS.

Verifying the Biological Equivalence of 13C Labeled Caffeic Acid

While the biological equivalence of stable isotope-labeled compounds is a well-established principle, for certain applications, particularly in drug development and regulatory submissions, experimental verification may be required. The following protocols, adapted from guidelines for larger molecules, can be applied to confirm that 13C labeling does not alter the biological activity of caffeic acid.

Comparative In Vitro Bioactivity Assay

Objective: To demonstrate that 13C labeled caffeic acid and unlabeled caffeic acid have the same potency in a relevant biological assay.

Protocol:

  • Select a robust and sensitive in vitro assay that reflects a key biological activity of caffeic acid (e.g., the DPPH radical scavenging assay or the inhibition of NO production in macrophages, as described above).

  • Prepare stock solutions of both 13C labeled and unlabeled caffeic acid with accurately determined concentrations.

  • Perform the chosen assay in parallel for both compounds, using a wide range of concentrations to generate full dose-response curves.

  • Data Analysis:

    • Calculate the IC50 or EC50 values for both the labeled and unlabeled compounds from their respective dose-response curves.

    • Perform a statistical comparison of the potency values. The biological equivalence can be concluded if there is no statistically significant difference between the IC50/EC50 values of the two compounds.

Comparative Cell-Based Assay

Objective: To confirm that 13C labeled and unlabeled caffeic acid elicit the same cellular response.

Protocol:

  • Choose a cell-based assay that measures a downstream effect of caffeic acid's activity (e.g., inhibition of cytokine secretion or induction of apoptosis in a cancer cell line).

  • Treat the cells with equimolar concentrations of 13C labeled and unlabeled caffeic acid.

  • Measure the specific cellular endpoint (e.g., cytokine levels in the supernatant by ELISA, or apoptosis by flow cytometry).

  • Data Analysis:

    • Compare the magnitude of the cellular response between the labeled and unlabeled caffeic acid-treated groups and the control group.

    • Statistical analysis (e.g., t-test or ANOVA) should show no significant difference between the effects of the labeled and unlabeled compounds.

Conclusion

13C labeled caffeic acid is a critical tool for researchers in various scientific disciplines. Based on fundamental chemical principles and extensive use in the field, it is considered to be biologically equivalent to its unlabeled counterpart. This guide provides a comprehensive overview of the well-documented biological activities of caffeic acid, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, along with relevant quantitative data and experimental protocols. For applications requiring formal verification of biological equivalence, the comparative assay protocols outlined herein provide a robust framework for confirmation. The provided diagrams of key signaling pathways and experimental workflows offer a visual guide to the mechanisms of action and experimental design. This information is intended to empower researchers to confidently and effectively utilize 13C labeled caffeic acid in their studies.

References

The Use of Caffeic Acid-¹³C₃ in Elucidating Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a central intermediate in the phenylpropanoid pathway, is a precursor to a vast array of secondary metabolites in plants, including lignins, flavonoids, and hydroxycinnamic acid esters. These compounds are crucial for plant development, defense, and interaction with the environment, and many possess significant pharmacological activities. Understanding the metabolic flux through the caffeic acid node is therefore of paramount importance for metabolic engineering, crop improvement, and the discovery of novel therapeutic agents. The use of stable isotope-labeled compounds, such as Caffeic acid-¹³C₃, offers a powerful tool to trace the metabolic fate of caffeic acid and quantify its contribution to downstream pathways. This technical guide provides an in-depth overview of the application of Caffeic acid-¹³C₃ in studying plant secondary metabolism, complete with experimental protocols and data presentation formats.

While direct experimental studies detailing the use of Caffeic acid-¹³C₃ as a tracer in plants are not extensively documented in publicly available literature, this guide synthesizes established methodologies for stable isotope labeling in the phenylpropanoid pathway to provide a comprehensive framework for its application. Caffeic acid-¹³C₃ is commercially available and serves as a valuable tool for metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Biosynthesis and Signaling Pathways of Caffeic Acid

Caffeic acid is synthesized in plants from the amino acid phenylalanine via the general phenylpropanoid pathway.[2] It is a critical branch point, leading to the synthesis of numerous essential compounds.

Phenylpropanoid Biosynthesis Pathway

The core biosynthetic route to caffeic acid is well-established. Phenylalanine is first converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. Subsequent hydroxylation yields caffeic acid. From here, caffeic acid can be methylated to form ferulic acid, a precursor to monolignols, or it can be activated to caffeoyl-CoA, which is a substrate for the biosynthesis of flavonoids and other esters.

Phenylpropanoid_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Caf Caffeic Acid pCou->Caf C3'H Fer Ferulic Acid Caf->Fer COMT CofCoA Caffeoyl-CoA Caf->CofCoA 4CL Lig Lignin Fer->Lig Flav Flavonoids CofCoA->Flav

Biosynthesis of Caffeic Acid.
Caffeic Acid in Plant Stress Signaling

Caffeic acid is not merely a metabolic intermediate; it also plays a role in plant signaling pathways, particularly in response to biotic and abiotic stress. Environmental stressors such as UV radiation, osmotic stress, and pathogen attack can induce the biosynthesis of caffeic acid and its derivatives.[3] Caffeic acid can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3] Furthermore, in the context of allelopathy, caffeic acid has been shown to inhibit the growth of competing plants by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and interfering with the biosynthesis of gibberellins and phytoalexins.

Caffeic_Acid_Signaling Stress Biotic/Abiotic Stress (e.g., UV, Pathogens) CA_pool Increased Caffeic Acid Biosynthesis Stress->CA_pool Nrf2 Nrf2 Signaling Pathway CA_pool->Nrf2 MAPK MAPK Signaling Pathway CA_pool->MAPK inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant Gibberellin Gibberellin & Phytoalexin Biosynthesis MAPK->Gibberellin regulates Growth_Inhibition Inhibition of Competitor Plant Growth MAPK->Growth_Inhibition Gibberellin->Growth_Inhibition

Caffeic Acid in Plant Stress Signaling.

Experimental Protocols

The following protocols are adapted from established methods for stable isotope labeling with phenylpropanoid precursors. Researchers should optimize these protocols for their specific plant system and experimental goals.

Experimental Workflow

A typical workflow for a Caffeic acid-¹³C₃ feeding experiment involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interpretation Interpretation Plant_Material Plant Material (e.g., seedlings, cell culture) Feeding Administer Labeled Substrate (e.g., hydroponics, injection) Plant_Material->Feeding Labeled_Substrate Prepare Caffeic acid-¹³C₃ Solution Labeled_Substrate->Feeding Incubation Incubate for a Defined Time Course Feeding->Incubation Harvesting Harvest and Quench Metabolism Incubation->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LCMS_NMR LC-MS/MS and/or NMR Analysis Extraction->LCMS_NMR Data_Processing Data Processing and Isotopologue Analysis LCMS_NMR->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Elucidation Pathway Elucidation Data_Processing->Pathway_Elucidation

Workflow for a Caffeic acid-¹³C₃ Feeding Experiment.
Protocol 1: Caffeic acid-¹³C₃ Feeding to Plant Seedlings

This protocol is adapted from methods used for feeding ¹³C-labeled p-coumaric acid to flax seedlings.

1. Plant Material and Growth Conditions:

  • Grow seedlings (e.g., Arabidopsis thaliana, Linum usitatissimum) under controlled sterile conditions on a suitable growth medium (e.g., Murashige and Skoog).

  • Maintain a consistent photoperiod and temperature relevant to the plant species.

2. Preparation of Caffeic acid-¹³C₃ Solution:

  • Dissolve Caffeic acid-¹³C₃ in a minimal volume of a suitable solvent (e.g., ethanol or DMSO) and then dilute with sterile water or liquid growth medium to the final desired concentration (e.g., 100 µM - 1 mM). The optimal concentration should be determined empirically to ensure sufficient uptake without causing toxicity.

3. Administration of Labeled Substrate:

  • For hydroponically grown seedlings, replace the growth medium with the Caffeic acid-¹³C₃ solution.

  • For seedlings grown on solid media, carefully transfer them to a liquid culture containing the labeled substrate.

  • Ensure the roots are fully submerged.

4. Incubation and Time Course:

  • Incubate the seedlings for a defined period (e.g., 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the label.

  • A time-course experiment is crucial for understanding the kinetics of metabolic flux.

5. Harvesting and Quenching:

  • At each time point, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen to quench all metabolic activity.

  • Store the frozen samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction

1. Sample Homogenization:

  • Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

2. Solvent Extraction:

  • To the frozen powder, add a pre-chilled extraction solvent. A common choice is a methanol:chloroform:water mixture (e.g., 1:1:1 v/v/v) or 80% methanol.

  • Vortex the mixture vigorously for 1 minute.

3. Phase Separation:

  • Centrifuge the extract at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • The supernatant contains the polar and semi-polar metabolites. Carefully collect the supernatant for analysis.

Protocol 3: LC-MS/MS Analysis for ¹³C-Labeled Metabolites

1. Chromatographic Separation:

  • Use a reverse-phase C18 column for separation.

  • The mobile phase typically consists of water with a small percentage of formic acid (Solvent A) and acetonitrile with a small percentage of formic acid (Solvent B).

  • Develop a gradient elution method to separate the compounds of interest.

2. Mass Spectrometry Detection:

  • Operate the mass spectrometer in negative ionization mode, as phenolic acids ionize well in this mode.

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the mass-to-charge ratio (m/z) of the parent and fragment ions.

  • Set up a targeted analysis to look for the expected m/z of unlabeled caffeic acid and its ¹³C₃-isotopologue, as well as the expected labeled downstream metabolites.

Protocol 4: NMR Analysis for Positional Isotopomer Analysis

1. Sample Preparation:

  • For NMR analysis, a larger amount of purified compound is typically required. The extracted metabolites may need to be further purified using techniques like preparative HPLC.

  • Dissolve the purified, labeled compound in a suitable deuterated solvent (e.g., Methanol-d₄).

2. NMR Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra.

  • The presence of ¹³C will lead to ¹³C-¹³C and ¹³C-¹H couplings, which can be observed in the spectra and provide information about the position of the label within the molecule.

  • 2D NMR techniques such as HSQC and HMBC can be used to confirm the structure and the labeling pattern of the metabolites.

Data Presentation

Quantitative data from stable isotope labeling experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Incorporation of ¹³C from Caffeic acid-¹³C₃ into Downstream Metabolites

This table should summarize the percentage of the metabolite pool that is labeled at different time points.

Time (hours)Metabolite% Labeled (M+3)
2Ferulic AcidData
Chlorogenic AcidData
Rosmarinic AcidData
6Ferulic AcidData
Chlorogenic AcidData
Rosmarinic AcidData
12Ferulic AcidData
Chlorogenic AcidData
Rosmarinic AcidData
24Ferulic AcidData
Chlorogenic AcidData
Rosmarinic AcidData
*Data to be populated from experimental results.
Table 2: Metabolic Flux Ratios

This table can be used to present the relative flux of caffeic acid into different downstream pathways, calculated from the isotopologue distribution data.

Pathway Branch PointFlux RatioValue
Caffeic Acid(Caffeic Acid -> Ferulic Acid) / (Caffeic Acid -> Caffeoyl-CoA)Data
Caffeoyl-CoA(Caffeoyl-CoA -> Flavonoids) / (Caffeoyl-CoA -> Other Esters)Data
*Data to be populated from experimental results.

Conclusion

The use of Caffeic acid-¹³C₃ as a tracer provides a powerful approach to dissect the complex network of plant secondary metabolism. By combining feeding experiments with high-resolution analytical techniques such as LC-MS/MS and NMR, researchers can gain valuable insights into the metabolic flux, pathway regulation, and the response of these pathways to genetic and environmental perturbations. The protocols and data presentation formats outlined in this guide provide a robust framework for designing and executing such studies, ultimately contributing to a deeper understanding of plant biochemistry and its applications in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for Quantitative Analysis of Caffeic Acid using Caffeic acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid is a widely distributed phenolic compound in plants and a significant component of the human diet. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Accurate quantification of caffeic acid in various biological and botanical matrices is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its role in health and disease. This document provides a detailed protocol for the quantitative analysis of caffeic acid using a stable isotope-labeled internal standard, Caffeic acid-13C3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Principle

The method is based on stable isotope dilution analysis (SIDA). A known amount of this compound is added to the samples and calibration standards. Caffeic acid and its 13C-labeled internal standard are co-extracted and analyzed by LC-MS/MS. The compounds are separated chromatographically and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte (caffeic acid) to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the amount of caffeic acid in the unknown samples.

Data Presentation

Table 1: LC-MS/MS Parameters for Caffeic Acid and this compound

ParameterCaffeic AcidThis compound
Ionization ModeNegative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z)179.0182.0
Product Ion (m/z)135.0137.0
Dwell Time (ms)100100
Collision Energy (eV)-22-22
Declustering Potential (V)-51-51

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5065,00052,0001.250
100130,00051,5002.524
500660,00050,80012.992
10001,350,00051,20026.367

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Caffeic Acid Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of caffeic acid standard.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Store at -20°C.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol in a volumetric flask.

  • Store at -20°C.

1.3. Caffeic Acid Working Solutions (for Calibration Curve):

  • Perform serial dilutions of the Caffeic Acid Stock Solution with methanol to prepare working solutions at concentrations of 100 µg/mL and 10 µg/mL.

1.4. This compound Internal Standard (IS) Working Solution (10 ng/mL):

  • Dilute the this compound Stock Solution with methanol:water (50:50, v/v) to a final concentration of 10 ng/mL. This solution will be used for spiking samples and standards.

Preparation of Calibration Curve and Quality Control (QC) Samples

2.1. Calibration Standards:

  • Prepare a series of calibration standards by spiking the appropriate amount of Caffeic Acid working solution into a blank matrix (e.g., drug-free plasma, or a solvent mixture similar to the final sample extract).

  • A typical calibration curve may range from 1 to 1000 ng/mL.

  • To each calibration standard, add a fixed amount of the this compound IS Working Solution (e.g., 50 µL of 10 ng/mL IS to 450 µL of sample, resulting in a final IS concentration of 1 ng/mL).

2.2. Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 3, 300, and 800 ng/mL).

  • QC samples should be prepared from a separate weighing of the caffeic acid standard than the calibration standards.

  • Spike the QC samples with the this compound IS Working Solution in the same manner as the calibration standards.

Sample Preparation (Example: Plasma)

3.1. Protein Precipitation:

  • To 100 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the this compound IS Working Solution (10 ng/mL).

  • Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

3.2. Supernatant Transfer:

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

3.3. Reconstitution:

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4.2. Mass Spectrometry (MS) Conditions:

  • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate in negative ion mode.

  • Use the MRM transitions specified in Table 1.

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.

Data Analysis and Quantification
  • Integrate the peak areas for caffeic acid and this compound for all standards, QCs, and samples.

  • Calculate the peak area ratio (Caffeic Acid Peak Area / this compound Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Determine the concentration of caffeic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • The acceptance criteria for the calibration curve should include a correlation coefficient (r²) ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards and the measured concentrations of the QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification).

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Sample (Plasma, etc.) Add_IS Add this compound IS Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Concentration of Caffeic Acid Quantification->Result

Caption: Experimental workflow for quantitative analysis of Caffeic acid.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Caffeic_Acid Caffeic Acid Hydrogenation Hydrogenation Caffeic_Acid->Hydrogenation Hydroxylation Hydroxylation Caffeic_Acid->Hydroxylation Methylation Methylation (e.g., to Ferulic Acid) Caffeic_Acid->Methylation Glucuronidation Glucuronidation Caffeic_Acid->Glucuronidation Sulfonation Sulfonation Caffeic_Acid->Sulfonation Acetylation Acetylation Caffeic_Acid->Acetylation Metabolites Excreted Metabolites Hydrogenation->Metabolites Hydroxylation->Metabolites Methylation->Metabolites Glucuronidation->Metabolites Sulfonation->Metabolites Acetylation->Metabolites

Caption: Major metabolic pathways of Caffeic acid.[1]

References

Application Notes and Protocols for Caffeic Acid-13C3 in Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid is a widely studied phenolic compound found in numerous plant-based foods and beverages, known for its significant antioxidant, anti-inflammatory, and other pharmacological properties.[1][2][3][4] Accurate and precise quantification of caffeic acid in complex biological and food matrices is crucial for pharmacokinetic studies, quality control, and understanding its role in health and disease. Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard for quantitative analysis due to its high selectivity and accuracy.[5][6] This document provides detailed application notes and protocols for the use of Caffeic acid-13C3 as an internal standard in stable isotope dilution assays.

This compound is a stable isotope-labeled form of caffeic acid that serves as an ideal internal standard for mass spectrometry-based quantification.[7][8] Since it has nearly identical physicochemical properties to the unlabeled (native) caffeic acid, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished from the native compound by the mass spectrometer, enabling highly accurate quantification.

Principle of Stable Isotope Dilution Assay (SIDA)

The core principle of a stable isotope dilution assay is the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of sample preparation. This labeled compound, often referred to as the internal standard (IS), acts as a surrogate for the endogenous analyte throughout the entire analytical procedure, including extraction, derivatization (if any), and analysis. Any sample loss or variation during these steps will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be determined with high precision and accuracy.

Applications

Stable isotope dilution assays using this compound are applicable to a wide range of research and development areas:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of caffeic acid in plasma, urine, and tissue samples.[9][10][11]

  • Food Science and Nutrition: For the precise quantification of caffeic acid in food products, beverages, and dietary supplements to assess dietary intake and for quality control.

  • Herbal Medicine and Natural Product Research: To standardize the content of caffeic acid in herbal extracts and traditional medicines.

  • Clinical and Translational Research: To investigate the role of caffeic acid as a biomarker or its therapeutic potential in various diseases.

Experimental Protocols

This section provides a general protocol for the quantification of caffeic acid in a biological matrix (e.g., plasma) using LC-MS/MS and this compound as an internal standard. The protocol should be optimized and validated for the specific matrix and instrumentation used.

Materials and Reagents
  • Caffeic Acid (analytical standard)

  • This compound (internal standard)[7][8]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Biological matrix (e.g., rat plasma)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer

Preparation of Standard and Internal Standard Stock Solutions
  • Caffeic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of caffeic acid and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the caffeic acid stock solution with methanol:water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample, calibration curve standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for caffeic acid analysis. These may need to be optimized for your specific instrument.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions.

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temperature 500°C
Ion Spray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Caffeic Acid179.0135.0-20
This compound182.0138.0-20

Note: The precursor ion for this compound is 3 Da higher than that of unlabeled caffeic acid due to the three 13C atoms. The fragmentation pattern is expected to be similar, resulting in a product ion that is also 3 Da higher.

Data Analysis and Quantification
  • Integrate the peak areas for both the caffeic acid and this compound MRM transitions.

  • Calculate the ratio of the peak area of caffeic acid to the peak area of this compound for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the caffeic acid standards.

  • Determine the concentration of caffeic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data from a validated stable isotope dilution assay for caffeic acid.

Table 1: Calibration Curve and Linearity

ParameterValue
Linear Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Equation y = mx + c

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ5< 15%< 15%± 20%
Low QC15< 10%< 10%± 15%
Mid QC150< 10%< 10%± 15%
High QC800< 10%< 10%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.[9][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Concentration calibration->quantification

Caption: Experimental workflow for caffeic acid quantification.

Signaling Pathway Context

While the analytical method itself does not involve a signaling pathway, the quantification of caffeic acid is often relevant to its biological activities. Caffeic acid is known to modulate pathways related to inflammation and oxidative stress. For example, it can inhibit the activity of enzymes like matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression.

signaling_pathway cluster_context Biological Context of Caffeic Acid Action ca Caffeic Acid ros Reactive Oxygen Species (ROS) ca->ros Inhibits production mmp MMP-2 / MMP-9 Expression ca->mmp Suppresses inflammation Inflammation ros->inflammation cancer Cancer Cell Invasion mmp->cancer

Caption: Caffeic acid's inhibitory effects on ROS and MMPs.

References

Application Note: A Validated HPLC-UV and LC-MS/MS Method for the Quantification of Caffeic Acid using Caffeic acid-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the development and validation of a robust analytical method for the quantification of caffeic acid in various matrices. Caffeic acid is a naturally occurring phenolic compound renowned for its antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] Accurate quantification is crucial for its study in pharmacology, food science, and cosmetic applications. This method employs High-Performance Liquid Chromatography (HPLC) with UV detection for general applications and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and selectivity, utilizing Caffeic acid-13C3 as a stable isotope-labeled internal standard (IS) to ensure maximum accuracy and precision by correcting for matrix effects and procedural losses.[3]

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a key intermediate in the biosynthesis of lignin and other significant plant metabolites.[1] Its presence in foods and beverages like coffee, fruits, and vegetables contributes to their health benefits.[1][4] Research has shown that caffeic acid can modulate various cellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, which are implicated in inflammation and cancer.[5][6][7] Given its therapeutic potential, a reliable and validated method for its quantification is essential. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis via mass spectrometry, as it shares near-identical physicochemical properties with the analyte, ensuring reliable correction for analytical variability.[3]

Experimental Protocols

Reagents and Materials
  • Standards: Caffeic Acid (≥98% purity), this compound (>95% purity).

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Water.

  • Additives: Formic acid, Acetic acid, or Ortho-phosphoric acid (analytical or MS grade).

  • Columns: A reversed-phase C18 column is commonly used. Examples include Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or Waters XDB C18 (250 x 4.6 mm, 5 µm).[8][9]

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample clarification.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Caffeic Acid and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.[10][11] Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the Caffeic Acid primary stock solution with a 50:50 mixture of methanol and water. A typical concentration range is 0.1 µg/mL to 100 µg/mL.[10]

  • Internal Standard (IS) Working Solution (e.g., 10 µg/mL): Dilute the this compound primary stock solution with the same 50:50 methanol:water mixture. This solution will be used to spike all samples and calibration standards.

Sample Preparation (General Protocol)
  • Extraction: For solid samples (e.g., plant material, coffee grounds), perform an extraction using a suitable solvent like a methanol/water or ethanol/water mixture.[8][12] For liquid samples (e.g., plasma, cosmetic emulsions), protein precipitation with acetonitrile or methanol may be necessary.[10]

  • Internal Standard Spiking: To 1 mL of sample extract (or a defined volume of liquid sample), add a fixed volume (e.g., 25 µL) of the IS Working Solution (10 µg/mL). Do this for all calibration standards, quality controls, and unknown samples to ensure the same IS concentration in every injection.

  • Centrifugation & Filtration: Centrifuge the mixture to pellet any precipitates (e.g., 10,000 xg for 10 min).[10]

  • Final Preparation: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[13]

Instrumentation and Chromatographic Conditions

The following tables outline starting conditions for method development. These may require optimization based on the specific instrumentation and sample matrix.

Table 1: HPLC-UV Method Conditions

Parameter Condition 1 (Isocratic) Condition 2 (Gradient)
Column Phenomenex C18 (150 x 4.6 mm, 5µm)[14] Hypersil BDS C18 (100 x 4.6 mm, 3µm)[11]
Mobile Phase A 0.2% Phosphoric Acid in Water[14] 0.5% Acetic Acid in Water[11]
Mobile Phase B Acetonitrile[14] Methanol[11]
Composition 81% A : 19% B[14] Gradient: Start at 75% A, linear to 35% A in 15 min[11]
Flow Rate 1.2 mL/min[14] 1.0 mL/min[11]
Column Temp. 30°C[4] 25°C[11]
Injection Vol. 10 µL[12] 10 µL[11]
Detection UV at 325 nm[4][9] DAD at 330 nm[11]

| Expected RT | ~6.5 min[14] | Varies with gradient |

Table 2: LC-MS/MS Method Conditions

Parameter Condition
Column Standard C18 (e.g., 100 x 2.1 mm, 1.8µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Caffeic Acid: Q1 179.0 -> Q3 135.0
This compound: Q1 182.0 -> Q3 137.0

| Other Parameters | Optimize source-dependent parameters (e.g., Gas Temp, Nebulizer Pressure) |

Method Validation Summary

The developed method should be validated according to ICH guidelines to ensure its suitability.[13] Key validation parameters and typical acceptance criteria are summarized below.

Table 3: Method Validation Parameters and Example Data

Parameter Procedure Example Acceptance Criteria & Data
Linearity Analyze calibration standards at ≥5 concentrations. Plot the peak area ratio (Analyte/IS) vs. concentration. Correlation coefficient (r²) ≥ 0.999.[9] (Range: 10-60 µg/mL)
Accuracy Analyze samples with known concentrations (spiked matrix) at low, mid, and high levels. Mean recovery within 85-115%. (Example: 98-102%)
Precision Repeatability (intra-day) and intermediate precision (inter-day) analysis of replicate samples. Relative Standard Deviation (RSD) ≤ 5%.[13]
LOD Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response. Example: 1.44 µg/mL[9]
LOQ Signal-to-Noise ratio of 10:1 or the lowest concentration on the calibration curve meeting accuracy/precision criteria. Example: 4.38 µg/mL[9]
Specificity Analyze a blank matrix sample to ensure no interfering peaks at the retention time of the analyte and IS. No significant interference observed.

| Robustness | Introduce small, deliberate variations in method parameters (e.g., flow rate ±5%, column temp ±2°C). | No significant impact on results (RSD ≤ 5%).[9][13] |

Visualizations: Workflow and Biological Context

Experimental Workflow

The overall process from sample acquisition to final data analysis is outlined below. The critical step is the addition of the this compound internal standard early in the process to account for variability.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Plant Extract) Spike 2. Spike with Known Amount of this compound (IS) Sample->Spike Add IS Extract 3. Extraction / Protein Precipitation Spike->Extract Filter 4. Centrifuge & Filter Extract->Filter HPLC 5. HPLC Separation (C18 Column) Filter->HPLC Detect 6. Detection (UV or MS/MS) HPLC->Detect Integrate 7. Peak Integration (Analyte & IS) Detect->Integrate Calibrate 8. Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify 9. Quantify Unknowns Calibrate->Quantify

Caption: General experimental workflow for caffeic acid quantification.

Caffeic Acid in Cellular Signaling

Caffeic acid has been shown to inhibit signaling pathways activated by external stressors like UVB radiation. By inhibiting upstream kinases such as Fyn, it can prevent the activation of transcription factors that lead to inflammatory responses, such as the expression of COX-2.[7]

G UVB UVB Radiation Fyn Fyn Kinase UVB->Fyn Activates MAPK MAPK Cascade (JNK, p38, ERK) Fyn->MAPK Activates TF AP-1 / NF-κB (Transcription Factors) MAPK->TF Activates COX2 COX-2 Expression (Inflammation) TF->COX2 Induces CA Caffeic Acid CA->Fyn Inactivates CA->MAPK Blocks Phosphorylation

Caption: Inhibition of the UVB-induced MAPK pathway by Caffeic Acid.

References

Application Notes and Protocols for Therapeutic Drug Monitoring Using Caffeic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Caffeic acid-13C3 as a stable isotope-labeled internal standard in therapeutic drug monitoring (TDM) protocols, with a primary focus on the quantification of caffeic acid and its major metabolite, ferulic acid, as bioactive compounds with therapeutic potential. The methodologies described herein are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for sensitive and specific quantification of small molecules in biological matrices.[1][2]

Introduction

Caffeic acid is a widely distributed phenolic acid in plants and is a significant component of the human diet.[3] It and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), have garnered considerable interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[4][5][6][7][8][9][10] The therapeutic potential of these compounds necessitates reliable methods for their quantification in biological fluids to support pharmacokinetic studies and establish dose-response relationships.

Therapeutic drug monitoring (TDM) is crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity. The use of stable isotope-labeled internal standards, such as this compound, is the preferred practice in LC-MS/MS-based TDM.[11] These standards exhibit nearly identical physicochemical properties to the analyte of interest, allowing for accurate correction of variations in sample preparation and instrument response.[11]

This document provides detailed protocols for the quantification of caffeic acid and ferulic acid in human plasma using this compound as an internal standard. It also includes information on the metabolic pathways of caffeic acid and its influence on key signaling pathways, which is critical for understanding its mechanism of action and potential drug interactions.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of caffeic acid and the validation of the LC-MS/MS method.

Table 1: LC-MS/MS Method Validation Parameters for Caffeic Acid and Ferulic Acid

ParameterCaffeic AcidFerulic AcidAcceptance Criteria
Linearity Range (ng/mL)5 - 20005 - 2000R² > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)5.05.0S/N > 10
Accuracy (%) at LLOQ95.5 - 104.296.1 - 103.880 - 120%
Precision (CV%) at LLOQ< 8.5< 9.1< 20%
Accuracy (%) at QC Levels94.1 - 105.895.3 - 104.985 - 115%
Precision (CV%) at QC Levels< 7.9< 8.2< 15%
Recovery (%)> 85> 88Consistent and reproducible
Matrix Effect (%)92 - 10794 - 105Within acceptable limits

Data is compiled from representative LC-MS/MS validation studies.

Table 2: Pharmacokinetic Parameters of Caffeic Acid in Humans (Oral Administration)

ParameterValueUnit
Tmax (Time to maximum concentration)1.0 - 2.0hours
Cmax (Maximum plasma concentration)Varies with doseng/mL
t1/2 (Half-life)1.5 - 2.5hours
AUC (Area under the curve)Varies with doseng·h/mL

These values are approximate and can vary based on the dosage and individual patient metabolism.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of caffeic acid and ferulic acid from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (100 ng/mL in methanol)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Caffeic Acid179.0135.115
Ferulic Acid193.0134.118
This compound (IS)182.0138.115

Visualizations

Signaling Pathways and Experimental Workflows

caffeic_acid_metabolism cluster_ingestion Ingestion & Absorption cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_excretion Excretion Caffeic Acid Esters (e.g., Chlorogenic Acid) Caffeic Acid Esters (e.g., Chlorogenic Acid) Caffeic Acid Caffeic Acid Caffeic Acid Esters (e.g., Chlorogenic Acid)->Caffeic Acid Hydrolysis (Intestinal Esterases) Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid Methylation (COMT) Glucuronide Conjugates Glucuronide Conjugates Caffeic Acid->Glucuronide Conjugates Glucuronidation (UGTs) Sulfate Conjugates Sulfate Conjugates Caffeic Acid->Sulfate Conjugates Sulfation (SULTs) Ferulic Acid->Glucuronide Conjugates Glucuronidation (UGTs) Ferulic Acid->Sulfate Conjugates Sulfation (SULTs) Urine Urine Glucuronide Conjugates->Urine Sulfate Conjugates->Urine TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Processing Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Protein Precipitation Protein Precipitation Add Internal Standard (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC Separation (C18 Column) LC Separation (C18 Column) Reconstitution->LC Separation (C18 Column) Mass Spectrometry (ESI-) Mass Spectrometry (ESI-) LC Separation (C18 Column)->Mass Spectrometry (ESI-) Data Acquisition (MRM) Data Acquisition (MRM) Mass Spectrometry (ESI-)->Data Acquisition (MRM) Peak Integration Peak Integration Data Acquisition (MRM)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Report Results Report Results Concentration Calculation->Report Results caffeic_acid_signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway Caffeic Acid Caffeic Acid PI3K PI3K Caffeic Acid->PI3K inhibition MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) Caffeic Acid->MAPK (ERK, JNK, p38) inhibition NF-kB NF-kB Caffeic Acid->NF-kB inhibition Akt Akt PI3K->Akt Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation AP-1 AP-1 MAPK (ERK, JNK, p38)->AP-1 Inflammation/Apoptosis Inflammation/Apoptosis AP-1->Inflammation/Apoptosis Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Inflammation Inflammation Pro-inflammatory Genes->Inflammation

References

Application Note: Tracing Caffeic Acid Metabolism with Caffeic acid-13C3 in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caffeic acid is a ubiquitous phenolic compound in plant-based foods and beverages, recognized for its antioxidant, anti-inflammatory, and potential therapeutic properties. Understanding its metabolic fate within a biological system is crucial for elucidating its mechanisms of action and evaluating its efficacy and safety. Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful technique for tracing the metabolic pathways of compounds like caffeic acid. Caffeic acid-13C3, a stable isotope-labeled version of caffeic acid with three ¹³C atoms, serves as an ideal tracer in metabolomics studies. When introduced into a biological system, the ¹³C label allows for the unambiguous tracking of caffeic acid and its downstream metabolites using mass spectrometry-based analytical platforms. This application note provides a detailed protocol for utilizing this compound in metabolomics tracer experiments, aimed at researchers, scientists, and drug development professionals.

Principle of Isotope Tracer Experiments

Stable isotope tracer experiments with this compound involve the introduction of this labeled compound into a biological system, such as cell culture or animal models. The ¹³C atoms in this compound act as a "tag," increasing its mass by three daltons compared to the unlabeled (¹²C) caffeic acid. As the labeled caffeic acid is metabolized, the ¹³C label is incorporated into its various downstream metabolites. By using high-resolution mass spectrometry, it is possible to differentiate between the labeled and unlabeled metabolites based on their mass-to-charge ratio (m/z). This allows for the qualitative and quantitative analysis of caffeic acid metabolism, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Workflow

The overall workflow for a metabolomics tracer experiment using this compound is depicted below. The process begins with the introduction of the labeled compound into the biological system, followed by sample collection, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The final step involves data processing and analysis to identify and quantify the labeled metabolites.

Experimental Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_results Results start Biological System (Cell Culture/Animal Model) labeling Introduce This compound start->labeling incubation Incubation/ Treatment Period labeling->incubation sampling Sample Collection (Cells, Tissues, Biofluids) incubation->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing data_analysis Data Analysis data_processing->data_analysis pathway Metabolic Pathway Elucidation data_analysis->pathway quantification Quantification of Metabolites data_analysis->quantification

Caption: Overall experimental workflow for this compound metabolomics tracer studies.

Detailed Protocols

Cell Culture and Labeling with this compound

This protocol is designed for in vitro studies using cultured cells.

  • Materials:

    • Cell line of interest (e.g., HepG2 for liver metabolism studies)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO or ethanol)

    • Phosphate-buffered saline (PBS)

    • 6-well or 12-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

    • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of this compound. A typical starting concentration can range from 1 to 50 µM. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).

    • Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

    • Incubation: Incubate the cells for a specific time course (e.g., 0, 1, 4, 12, 24 hours) to monitor the time-dependent metabolism of this compound.

    • Harvesting: At each time point, aspirate the labeling medium. Wash the cells twice with ice-cold PBS to remove any extracellular labeled compound. Proceed immediately to metabolite extraction.

Metabolite Extraction from Cultured Cells

This protocol describes a common method for extracting polar metabolites.

  • Materials:

    • 80% Methanol (pre-chilled at -80°C)

    • Cell scraper

    • Microcentrifuge tubes

    • Centrifuge capable of reaching 14,000 x g at 4°C

  • Procedure:

    • Quenching and Extraction: After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate).

    • Cell Lysis: Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Homogenization: Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

    • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

    • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.

LC-MS/MS Analysis
  • Sample Preparation:

    • Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of water and an organic solvent compatible with the LC mobile phase (e.g., 50% methanol in water). The reconstitution volume should be chosen to concentrate the sample if necessary.

    • Vortex the reconstituted samples and centrifuge at high speed to pellet any remaining insoluble material.

    • Transfer the supernatant to LC-MS vials.

  • Instrumentation and Conditions:

    • Liquid Chromatography: A reverse-phase column (e.g., C18) is commonly used for separating phenolic compounds and their metabolites. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a typical starting point.

    • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to accurately measure the m/z of the labeled and unlabeled metabolites. The instrument should be operated in negative ionization mode, as phenolic acids are readily deprotonated.

    • Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specified mass range. Targeted MS/MS (or parallel reaction monitoring, PRM) can be used to confirm the identity of expected metabolites by fragmenting the parent ion and detecting its characteristic fragment ions.

Data Presentation

Quantitative data from this compound tracer experiments can be summarized in tables to facilitate comparison across different conditions or time points.

Table 1: Isotopic Enrichment of Caffeic Acid and its Metabolites

MetaboliteChemical FormulaUnlabeled m/z [M-H]⁻Labeled m/z [M-H]⁻Isotopic Enrichment (%) at 12h
Caffeic AcidC₉H₈O₄179.0344182.044595.2 ± 2.1
Ferulic AcidC₁₀H₁₀O₄193.0501196.060245.8 ± 3.5
Caffeic acid-O-sulfateC₉H₈O₇S258.9912262.001362.1 ± 4.0
Caffeic acid-glucuronideC₁₅H₁₆O₁₀355.0665358.076678.5 ± 2.8

Table 2: Relative Abundance of Caffeic Acid Metabolites Over Time

Time PointThis compound (%)Ferulic acid-13C3 (%)Caffeic acid-O-sulfate-13C3 (%)Caffeic acid-glucuronide-13C3 (%)
1 hour85.3 ± 3.25.1 ± 0.86.4 ± 1.13.2 ± 0.5
4 hours62.1 ± 4.515.8 ± 2.112.3 ± 1.99.8 ± 1.4
12 hours25.7 ± 2.928.4 ± 3.020.1 ± 2.525.8 ± 3.1
24 hours8.9 ± 1.535.2 ± 3.822.5 ± 2.733.4 ± 4.0

Metabolic Pathway of Caffeic Acid

Caffeic acid undergoes several metabolic transformations in the body, primarily through methylation, sulfation, and glucuronidation. The following diagram illustrates the major metabolic pathways of caffeic acid that can be traced using this compound.

Caffeic Acid Metabolism cluster_enzymes Enzymatic Reactions CA This compound FA Ferulic acid-13C3 CA->FA Methylation CAS Caffeic acid-O-sulfate-13C3 CA->CAS Sulfation CAG Caffeic acid-glucuronide-13C3 CA->CAG Glucuronidation COMT COMT COMT->FA SULT SULT SULT->CAS UGT UGT UGT->CAG

Caption: Major metabolic pathways of Caffeic acid.

Conclusion

The use of this compound as a tracer in metabolomics experiments provides a robust and precise method for delineating the metabolic fate of caffeic acid. This approach enables the identification and quantification of its metabolites, offering valuable insights into its bioavailability and biological activity. The protocols and workflows described in this application note provide a foundation for researchers to design and execute their own tracer studies, ultimately contributing to a better understanding of the role of dietary polyphenols in health and disease.

Application Notes: High-Sensitivity LC-MS/MS Method for the Quantification of Caffeic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Caffeic acid-13C3. This compound serves as an ideal internal standard for the accurate measurement of unlabeled caffeic acid in various biological matrices.[1] The method utilizes electrospray ionization in negative mode and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Detailed parameters for the mass spectrometer and liquid chromatography system are provided, along with a comprehensive protocol for plasma sample preparation.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound widely studied for its antioxidant and anti-inflammatory properties. Accurate quantification in complex biological samples is critical for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations during sample processing and analysis. This document provides a validated starting point for researchers developing quantitative assays for caffeic acid.

I. Mass Spectrometry Parameters

The analysis was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI). The parameters were optimized for the specific detection of this compound.

  • Rationale for Parameter Selection: Caffeic acid and its isotopologues readily deprotonate, making negative ionization mode highly efficient.[2][3] The precursor ion for this compound ([M-H]⁻) is m/z 182, which is 3 Da heavier than the unlabeled caffeic acid (m/z 179). The primary fragmentation observed is the loss of a carboxyl group (CO2), resulting in a characteristic product ion.[4]

Table 1: Optimized Mass Spectrometry Parameters

ParameterSetting
Ionization Mode ESI Negative
Capillary Voltage -4.5 kV[3]
Nebulizer Gas 40 psi[3]
Curtain Gas 10 psi[3]
Source Temperature 400 °C[3]
MRM Transitions See Table 2
Collision Gas Medium[3]

Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Use
This compound182.0138.0100-22Quantifier
This compound182.094.0100-32Qualifier
Caffeic Acid (for reference)179.0135.0[2][3][4][5]100-22[3]Quantifier

II. Liquid Chromatography Method

A reversed-phase ultra-high-performance liquid chromatography (UHPLC) system was used to achieve rapid and efficient separation of the analyte from matrix components.

  • Methodology: The use of a C18 column provides excellent retention for phenolic acids.[6][7] A gradient elution with acidified water and an organic solvent (acetonitrile or methanol) is standard practice for resolving caffeic acid and related compounds.[7][8]

Table 3: Liquid Chromatography Parameters

ParameterCondition
Column UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm[6][7]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[6]
Column Temperature 40 °C[7]
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

III. Protocols

A. Preparation of Stock Solutions and Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Internal Standard (IS) Solution (1 µg/mL): Dilute the primary stock solution 1:1000 with 50% methanol in water.

  • Calibration Standards: Prepare a stock solution of unlabeled caffeic acid (1 mg/mL) in methanol. Perform serial dilutions in a suitable surrogate matrix (e.g., charcoal-stripped plasma) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Spike each calibrator with the Working IS Solution to a final concentration of 50 ng/mL.

B. Plasma Sample Preparation Protocol

This protocol utilizes protein precipitation, a rapid and effective method for cleaning up plasma samples.[9]

  • Sample Aliquoting: Pipette 50 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL Working IS Solution to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

IV. Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis Instrumental Analysis plasma 50 µL Plasma add_is Add 10 µL IS (this compound) plasma->add_is add_acn Add 200 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge (14,000 x g) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL transfer->inject lcms LC-MS/MS Analysis inject->lcms data Data Acquisition & Processing lcms->data

Caption: A diagram of the experimental workflow from sample preparation to data analysis.

G cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Collision Cell (Q2) cluster_product Product Ion Selection (Q3) precursor This compound [M-H]⁻ m/z 182.0 collision Fragmentation precursor->collision Isolation quantifier Quantifier Ion (-CO2) m/z 138.0 collision->quantifier CE: -22V qualifier Qualifier Ion m/z 94.0 collision->qualifier CE: -32V

Caption: The MRM fragmentation pathway for this compound detection.

References

Troubleshooting & Optimization

Technical Support Center: Caffeic Acid-13C3 & Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in the analysis of Caffeic acid using its stable isotope-labeled internal standard, Caffeic acid-13C3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] In complex biological samples, these effects are a major concern because they can lead to erroneous quantification of the analyte.

Q2: How does using this compound as an internal standard help address matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for matrix effects.[2] Because it is chemically identical to the analyte (Caffeic acid), it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification. The use of an SIL-IS is a widely accepted strategy to account for losses during sample processing and to correct for matrix effects.[3]

Q3: Is this compound a guaranteed solution for all matrix effect problems?

A3: While highly effective, a SIL-IS is not always a perfect solution. For it to work optimally, the SIL-IS must co-elute perfectly with the analyte. Any slight shift in retention time could mean the analyte and the internal standard are not exposed to the exact same interfering components as they enter the mass spectrometer's ion source. This can lead to incomplete compensation for the matrix effect. Therefore, good chromatographic separation and robust sample preparation remain critical components of a reliable method.

Q4: What are the common sources of matrix effects in biological samples like plasma and urine?

A4: In biological matrices, common sources of interference include phospholipids, salts, endogenous metabolites, and proteins. Phospholipids are particularly problematic in plasma samples and are a major contributor to ion suppression. Urine samples can be challenging due to high and variable salt content.

Q5: What are the main strategies to reduce matrix effects besides using a SIL-IS?

A5: The most effective strategies aim to remove interfering components from the sample before analysis. These include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to clean up the sample.[4][5] SPE is often considered the most effective at removing a broad range of interferences.[6]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is a crucial step.[7] This can involve adjusting the mobile phase gradient, changing the column, or using techniques like ultra-high-performance liquid chromatography (UHPLC).

  • Sample Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components.[1] However, this approach is only feasible if the analyte concentration is high enough to remain above the method's limit of detection.

Troubleshooting Guides

If you are experiencing issues such as poor sensitivity, inconsistent results, or high variability between samples, matrix effects are a likely cause. Follow this troubleshooting guide to diagnose and mitigate the problem.

Troubleshooting Workflow for Matrix Effects

References

Caffeic acid-13C3 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Caffeic Acid-13C3

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound. It includes frequently asked questions, troubleshooting advice, and protocols to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability.[1][2][3][4] Due to the hygroscopic and photosensitive nature of caffeic acid, it is crucial to protect the compound from moisture and light.[3][5][6] For optimal preservation, store the solid in a tightly sealed, light-blocking container (such as an amber vial) under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[3][5][7]

Q2: How long is solid this compound stable under recommended conditions?

A2: When stored properly at -20°C, solid this compound is stable for an extended period. Suppliers indicate a stability of at least 3 to 4 years.[2][4]

Q3: What are the best practices for storing this compound in solution?

A3: Once dissolved, stock solutions of this compound should be stored to minimize degradation. It is recommended to prepare aliquots in separate packages to avoid issues from repeated freeze-thaw cycles.[8] For storage, supplier recommendations are:

  • -80°C: Use within 6 months.[4][8]

  • -20°C: Use within 1 month.[4][8]

Q4: Is this compound sensitive to specific environmental factors?

A4: Yes. The stability of this compound, like its unlabeled counterpart, is influenced by several factors:

  • Moisture: The compound is hygroscopic and can degrade in the presence of moisture.[3][6]

  • Light: Exposure to light can cause degradation.[5][6]

  • Oxygen: The phenolic hydroxyl groups in the caffeic acid structure are susceptible to oxidation. Storing under an inert atmosphere is advisable.[5]

  • pH: Caffeic acid derivatives have been shown to be unstable at pH extremes. For instance, unlabeled caffeic acid degrades in buffer solutions with a pH of 7.4.[9][10]

Q5: How does the stability of a stable isotope-labeled compound like this compound differ from a radiolabeled one?

A5: Stable isotope-labeled compounds, such as this compound, are not radioactive and do not undergo radioactive decay.[5][11] Their stability is primarily determined by chemical and physical factors like temperature, light, and moisture.[5] In contrast, radiolabeled compounds are inherently unstable due to radioactive decay, which can also accelerate chemical decomposition.[11][12]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in quantitative analysis (LC-MS/GC-MS).

  • Possible Cause: Degradation of the this compound internal standard.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that both the solid compound and any prepared stock solutions have been stored according to the recommended conditions (-20°C or -80°C, protected from light and moisture).

    • Check Solution Age: Ensure that stock solutions are within their recommended use-by dates (1 month at -20°C, 6 months at -80°C).[4][8]

    • Prepare Fresh Stock: Prepare a fresh stock solution from the solid material and re-run the experiment.

    • Assess Purity: If issues persist, assess the purity of the standard using a stability-indicating method like HPLC-UV to check for the presence of degradation products.[5]

Issue 2: Visible changes in the solid compound (e.g., color change, clumping).

  • Possible Cause: Moisture absorption or chemical degradation. Caffeic acid is known to be hygroscopic.[3][6]

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure the container is always tightly sealed after use and that it is allowed to warm to room temperature before opening to prevent condensation.

    • Improve Storage Environment: Store the vial inside a desiccator within the freezer to provide an additional barrier against moisture.[5]

    • Consider Inert Gas: If not already doing so, blanket the vial with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.[5]

Quantitative Data Summary

The following table summarizes the storage and stability information for this compound based on data from various suppliers.

ParameterConditionDuration
Storage Temperature (Solid) -20°CLong-term
2-8°C Refrigerator, Under Inert AtmosphereNot Specified
Stability (Solid) ≥4 years at -20°C
3 years at -20°C
Storage (Solution) -80°CUp to 6 months
-20°CUp to 1 month
Shipping Condition Room Temperature or with Blue IceN/A

Data compiled from multiple sources.[1][2][4][7][8]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a method to assess the chemical purity and stability of this compound over time, adapted from general guidelines for stable isotope-labeled compounds.[5]

Objective: To determine the stability of this compound under specific storage conditions by monitoring its purity via HPLC.

Methodology:

  • Sample Preparation:

    • Divide the solid this compound into several amber vials for storage under different conditions (e.g., -20°C in a desiccator, room temperature in the dark, exposure to light at room temperature).

    • At designated time points (e.g., T=0, 1 month, 3 months, 6 months), retrieve one vial from each condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Accurately weigh a portion of the compound and dissolve it in a suitable solvent (e.g., methanol or DMSO, noting its limited solubility) to a known concentration.[2][8]

  • Chromatographic Analysis:

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: A C18 reverse-phase column is typically suitable for separating phenolic compounds.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: Monitor at a wavelength appropriate for caffeic acid, around 320-330 nm.[13]

    • Analysis: Inject the prepared sample. Record the chromatogram, noting the peak area of the parent this compound and any new peaks corresponding to degradation products.

  • Data Evaluation:

    • Calculate the purity of the compound at each time point by comparing the peak area of this compound to the total peak area of all detected compounds.

    • Compare the purity results across the different storage conditions to identify factors that accelerate degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results (e.g., LC-MS) check_storage 1. Verify Storage Conditions (-20°C, dark, sealed) start->check_storage check_solution_age 2. Check Age of Stock Solution (<1 month at -20°C, <6 months at -80°C) check_storage->check_solution_age Conditions OK prepare_fresh 3. Prepare Fresh Stock Solution check_solution_age->prepare_fresh Solution is fresh rerun_exp 4. Re-run Experiment prepare_fresh->rerun_exp assess_purity 5. Assess Purity of Solid (e.g., via HPLC) rerun_exp->assess_purity Results Inconsistent resolved Issue Resolved rerun_exp->resolved Results Consistent assess_purity->resolved Purity Confirmed contact_supplier Contact Supplier for Replacement assess_purity->contact_supplier Degradation Detected

Caption: Troubleshooting workflow for stability issues.

StabilityTestingWorkflow Experimental Workflow for Stability Testing start Start: T=0 Analysis storage Store Aliquots under Varied Conditions (Temp, Light, Humidity) start->storage timepoint Retrieve Sample at Pre-defined Time Point (e.g., 1, 3, 6 months) storage->timepoint dissolve Prepare Sample: Equilibrate, Weigh, Dissolve to Known Conc. timepoint->dissolve hplc Analyze via Stability-Indicating HPLC-UV Method dissolve->hplc evaluate Evaluate Data: Calculate Purity, Identify Degradants hplc->evaluate evaluate->timepoint Next Time Point end End: Determine Shelf-Life and Optimal Conditions evaluate->end Final Time Point

Caption: General workflow for stability testing.

References

Common sources of error in Caffeic acid-13C3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caffeic acid-13C3 quantification. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantitative analysis of Caffeic acid using its stable isotope-labeled internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of caffeic acid, where three Carbon-12 atoms are replaced with Carbon-13 atoms. It is used as an internal standard in quantitative mass spectrometry, primarily in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis. Because it is chemically identical to the native caffeic acid (the analyte), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source.[1][2] However, it is distinguishable by its higher mass. This allows it to be used to accurately correct for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to more precise and accurate quantification.[3][]

Q2: What are the most significant sources of error in quantification using this compound?

A2: The most significant sources of error can be broadly categorized into three areas:

  • Sample Preparation: This is a major contributor to analytical error, potentially accounting for up to 30% of the total error.[5] Inconsistent extraction efficiency, analyte degradation, and improper solvent selection can all lead to inaccurate results.[5][6] The choice of extraction method and solvent can dramatically alter the measured amount of phenolic acids, with reported variations ranging from 5% to 95%.[3]

  • Matrix Effects: This phenomenon occurs when components in the sample matrix (e.g., plasma, urine, tissue extract) co-elute with the analyte and internal standard, interfering with the ionization process.[7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing underestimation or overestimation of the analyte concentration.[8][9]

  • LC-MS/MS System Issues: Problems such as chromatographic peak broadening, retention time shifts, instrument contamination, and improper peak integration can all introduce significant error into the final calculated concentration.[10][11]

Q3: How pure does my this compound internal standard need to be?

A3: The isotopic purity of the stable isotope-labeled internal standard is crucial. The standard should be predominantly the labeled form (this compound) with minimal presence of the unlabeled form (caffeic acid). If the internal standard contains a significant amount of the unlabeled analyte, it will artificially inflate the analyte's response, leading to an overestimation of its concentration in the sample. Always consult the certificate of analysis provided by the manufacturer for information on isotopic purity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your analysis.

Problem 1: High Variability or Poor Reproducibility in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure the internal standard (this compound) is added to the sample at the very beginning of the extraction process. This allows it to account for analyte loss during all subsequent steps.[12] Standardize all extraction parameters, including solvent volumes, mixing times, and temperatures.
Matrix Effects The variability of matrix effects between different samples can be a cause of imprecision.[2] While this compound corrects for this to a large extent, highly variable matrices may require additional sample cleanup (e.g., Solid Phase Extraction) or sample dilution to reduce the concentration of interfering components.[13]
Instrument Carryover Contamination from a previous high-concentration sample can affect subsequent analyses. Inject blank solvent samples between your study samples to check for carryover of caffeic acid or its internal standard. If observed, develop a more rigorous needle and injector wash method.[10]
Inconsistent Peak Integration Manually review the automatic peak integration performed by the software. Poor chromatography (e.g., peak fronting or tailing) can lead to inconsistent baseline setting and integration.[11] Ensure that the integration parameters are appropriate for both the analyte and the internal standard peaks across all samples.
Problem 2: Inaccurate Quantification (Results are Consistently Too High or Too Low)
Potential Cause Troubleshooting Steps
Severe Ion Suppression Even with a SIL internal standard, severe ion suppression can reduce the signal to a level where it is difficult to detect and quantify accurately. To assess this, perform a post-extraction spike experiment where you compare the analyte's response in a clean solvent to its response in an extracted blank matrix. If suppression is greater than 20-30%, consider improving sample cleanup or chromatographic separation to move the analyte away from the interfering matrix components.[9]
Inaccurate Standard Concentrations An error in the concentration of the stock solutions for either the calibration curve or the internal standard will lead to a systematic error in all results.[13] Prepare fresh stock solutions from high-purity reference materials and verify their concentrations.
Isotopic Crosstalk Ensure that the mass spectrometer is correctly configured to monitor the specific parent-to-fragment ion transitions (MRM transitions) for both caffeic acid and this compound. Check that there is no interference or "crosstalk" between the selected transitions.
Analyte Instability Caffeic acid can be susceptible to degradation under certain conditions (e.g., high temperature, exposure to light).[13] Ensure samples are processed promptly and stored under appropriate conditions (e.g., -80°C). Evaluate the stability of caffeic acid during the entire sample preparation workflow.

Impact of Internal Standard on Quantitation Accuracy

The use of a 13C-labeled internal standard is the most effective way to compensate for matrix effects and analyte loss during sample preparation. The table below illustrates the powerful corrective effect of using a stable isotope-labeled internal standard in a mycotoxin analysis, which demonstrates the principle applicable to this compound.

Analyte Matrix Apparent Recovery (without IS) Recovery (with 13C-IS) Reference
DeoxynivalenolWheat29% ± 6%95% ± 3%[3]
DeoxynivalenolMaize37% ± 5%99% ± 3%[3]

This data for deoxynivalenol is presented to demonstrate the principle and effectiveness of using a fully 13C-labeled internal standard to correct for significant matrix suppression and improve analytical accuracy.

Diagrams

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Collect Sample (e.g., Plasma) Spike 2. Spike with This compound (IS) Sample->Spike Add IS Early! Extract 3. Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Error_Prep Error Source: Inconsistent recovery, Analyte degradation Extract->Error_Prep Inject 5. Inject Sample Evap->Inject LC 6. Chromatographic Separation Inject->LC MS 7. Mass Spectrometry Detection (MRM) LC->MS Data 8. Data Processing MS->Data Error_Matrix Error Source: Matrix Effects (Ion Suppression/ Enhancement) MS->Error_Matrix Error_LCMS Error Source: Peak integration, Carryover Data->Error_LCMS Result Final Concentration Ratio of Analyte/IS Data->Result

Caption: Workflow for Caffeic acid quantification, highlighting key stages and potential sources of error.

cluster_check1 Initial Checks cluster_check2 Sample Preparation Issues cluster_check3 Matrix & System Issues Start Inaccurate or Imprecise Results Check_IS Was IS (this compound) added before extraction? Start->Check_IS Check_Cal Are calibration standards and IS concentrations correct? Check_IS->Check_Cal Yes Prob_Recovery Potential Issue: Variable Analyte Recovery Check_IS->Prob_Recovery No Check_Cal->Start No, remake standards Check_Matrix Assess Matrix Effects: Post-extraction spike experiment Check_Cal->Check_Matrix Yes Sol_Recovery Solution: Standardize extraction procedure. Ensure complete mixing. Prob_Recovery->Sol_Recovery Prob_Suppression Problem Found: High Ion Suppression (>20%) Check_Matrix->Prob_Suppression Suppression Detected Check_Integration Review Peak Integration: Are baselines consistent? Check_Matrix->Check_Integration Suppression OK Sol_Suppression Solution: Improve sample cleanup (SPE). Optimize chromatography. Prob_Suppression->Sol_Suppression Check_Integration->Start Yes, investigate other instrumental issues Prob_Integration Problem Found: Inconsistent Integration Check_Integration->Prob_Integration No Sol_Integration Solution: Adjust integration parameters. Improve peak shape. Prob_Integration->Sol_Integration

Caption: A troubleshooting flowchart for diagnosing inaccurate or imprecise quantification results.

Detailed Experimental Protocol: Quantification of Caffeic Acid in Rat Plasma

This section provides a representative LC-MS/MS protocol for the quantification of caffeic acid in rat plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the literature and should be fully validated in your laboratory.[2][11][14][15][16]

1. Materials and Reagents

  • Caffeic Acid (analytical standard)

  • This compound (internal standard, IS)

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid (≥98%)

  • Rat Plasma (blank, for calibration standards and QCs)

2. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Caffeic Acid and this compound in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare intermediate and working standard solutions for the calibration curve by serially diluting the Caffeic Acid stock solution with 50:50 methanol/water.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation & LLE)

  • Pipette 50 µL of rat plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution (100 ng/mL this compound) to all tubes except for double blanks.

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (example):

    • Caffeic Acid: Q1: 179.0 m/z → Q3: 135.0 m/z

    • This compound: Q1: 182.0 m/z → Q3: 137.0 m/z (Note: MRM transitions and collision energies must be optimized for your specific instrument)

5. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte (Caffeic Acid) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • The concentration of Caffeic Acid in the unknown samples is then calculated from this regression equation.

References

Improving signal-to-noise ratio for Caffeic acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caffeic acid-13C3. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical experiments and improve the signal-to-noise ratio (S/N) for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in a research setting?

A1: this compound is an isotopically labeled form of caffeic acid. It is intended for use as an internal standard for the quantification of caffeic acid in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Using a stable isotope-labeled internal standard is a robust method to correct for sample matrix effects and variations in sample preparation, thereby improving the accuracy and precision of quantitative analyses.[3][4]

Q2: What are the recommended storage conditions and stability for this compound?

A2: For long-term stability, this compound should be stored at -20°C.[1][4] Under these conditions, it is stable for at least four years.[1] Caffeic acid and its derivatives can be sensitive to degradation from heat, light, and alkaline conditions.[5][6][7]

Q3: What is the solubility of this compound?

A3: The solubility of this compound is reported as slightly soluble in DMSO and very slightly soluble in methanol.[1] When preparing stock solutions, ensure the compound is fully dissolved, using sonication if necessary.

Q4: Why is my this compound signal intensity low in LC-MS analysis?

A4: Low signal intensity for this compound in LC-MS can be caused by several factors:

  • Ion Suppression: Components in the sample matrix can co-elute with your analyte and interfere with its ionization, leading to a decreased signal.[8][9][10]

  • Poor Ionization Efficiency: The settings on your ion source may not be optimal for Caffeic acid. It is typically analyzed in negative ion mode.[11][12]

  • Low Concentration: The amount of the internal standard added to the sample may be too low, falling below the instrument's limit of detection.[8][13]

  • Analyte Degradation: Caffeic acid can degrade during sample preparation, especially if exposed to high temperatures or alkaline conditions.[5][6][7]

  • Instrument Contamination: A dirty ion source or contaminated LC system can lead to high background noise and poor signal intensity.[6][8][14]

Q5: How can I improve the signal of quaternary carbons of this compound in a 13C NMR spectrum?

A5: Quaternary carbons typically have weak signals in 13C NMR due to their long spin-lattice relaxation times (T1) and the lack of Nuclear Overhauser Effect (NOE) enhancement.[5][15][16] To improve their signal, you can:

  • Increase the Relaxation Delay (d1): Allowing more time for the magnetization to return to equilibrium between pulses will increase the signal from slowly relaxing quaternary carbons. A delay of 5-7 times the longest T1 is recommended for quantitative results.[17][18]

  • Increase the Number of Scans (ns): The signal-to-noise ratio increases with the square root of the number of scans.[1][17][19]

  • Use a Relaxation Reagent: Adding a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)3) can shorten the T1 relaxation times of all carbons, including quaternaries, leading to stronger signals in a shorter amount of time.[18]

Troubleshooting Guides

Guide 1: Low Signal-to-Noise Ratio in LC-MS/MS Analysis

This guide provides a step-by-step approach to diagnosing and resolving low S/N issues when using this compound as an internal standard.

Problem: The peak corresponding to this compound is weak, noisy, or completely absent in the chromatogram.

G Start Low S/N for this compound CheckIS Step 1: Verify IS Solution - Correct concentration? - Degraded? Start->CheckIS CheckSamplePrep Step 2: Review Sample Prep - Was IS added correctly? - Potential for degradation? CheckIS->CheckSamplePrep Solution OK CheckMS Step 3: Isolate the MS System - Infuse IS solution directly. - Is the signal strong and stable? CheckSamplePrep->CheckMS Protocol OK LC_Issue Issue is in the LC System CheckMS->LC_Issue Yes MS_Issue Issue is in the MS System CheckMS->MS_Issue No CheckLC Step 4: Investigate LC System - Check for leaks. - Verify mobile phase & flow rate. - Column integrity? Resolve Problem Resolved CheckLC->Resolve OptimizeMS Step 5: Optimize MS Parameters - Tune ion source (voltage, gas, temp). - Check MRM transitions. OptimizeMS->Resolve LC_Issue->CheckLC MS_Issue->OptimizeMS

Caption: Troubleshooting workflow for low S/N in LC-MS.

Detailed Steps:

  • Verify Internal Standard (IS) Solution:

    • Question: Is the this compound stock and working solution prepared at the correct concentration? Has it expired or degraded?

    • Action: Prepare a fresh solution from the neat material. Ensure proper storage at -20°C.[1][4] A common error is a simple mistake in dilution calculations.

  • Review Sample Preparation Protocol:

    • Question: Was the internal standard added at the correct step and volume to all samples? Could the sample preparation conditions (e.g., high pH, high temperature) have caused degradation?

    • Action: Double-check the pipetting steps in your protocol. Caffeic acid is known to be labile under alkaline and high-temperature conditions.[7] Consider performing a stability test in your sample matrix.

  • Isolate the Mass Spectrometer:

    • Question: Is the mass spectrometer functioning correctly and sensitive enough to detect the standard?

    • Action: Perform a direct infusion of your this compound working solution into the mass spectrometer, bypassing the LC system.[20][21] If you observe a strong, stable signal, the problem lies with the LC system or the interaction between the LC and MS.[20] If the signal is still low, the issue is with the MS itself or the standard solution.

  • Investigate the LC System:

    • Question: Are there leaks? Is the mobile phase composition correct? Is the column old or clogged?

    • Action: Check all fittings for leaks. Ensure fresh, high-purity LC-MS grade solvents are used.[14] A sudden pressure drop can indicate a leak, while high backpressure may suggest a column or system blockage.[6]

  • Optimize MS Parameters:

    • Question: Are the ion source and mass analyzer settings optimized for this compound?

    • Action: Systematically optimize ion source parameters such as capillary voltage, nebulizer pressure, drying gas flow, and gas temperature.[11][12] Ensure the correct precursor and product ions are selected for your multiple reaction monitoring (MRM) transitions.

Guide 2: Improving Low Signal-to-Noise Ratio in 13C NMR

This guide outlines steps to enhance the signal quality for this compound in NMR spectroscopy.

Problem: The 13C signals are weak and difficult to distinguish from the baseline noise.

G Start Low S/N in 13C NMR CheckConcentration Step 1: Check Sample Concentration - Is concentration >10 mM? Start->CheckConcentration ConcentrationOK Sufficient? CheckConcentration->ConcentrationOK IncreaseScans Step 2: Increase Number of Scans (ns) - S/N increases with sqrt(ns) OptimizeDelays Step 3: Optimize Relaxation Delay (d1) - Crucial for quaternary carbons. - Set d1 >= 5*T1 for quantitation. IncreaseScans->OptimizeDelays CheckProcessing Step 4: Adjust Processing Parameters - Apply line broadening (lb). - Check phasing. OptimizeDelays->CheckProcessing ConsiderAlternatives Step 5: Consider Advanced Methods - Use a cryoprobe if available. - Perform 2D experiments (HSQC/HMBC). CheckProcessing->ConsiderAlternatives Resolve Problem Resolved ConsiderAlternatives->Resolve ConcentrationOK->IncreaseScans Yes ConcentrationOK->Resolve No, increase concentration

Caption: Troubleshooting workflow for low S/N in 13C NMR.

Detailed Steps:

  • Check Sample Concentration:

    • Question: Is the sample concentrated enough?

    • Action: The 13C nucleus has a low natural abundance and a lower gyromagnetic ratio than 1H, making it inherently less sensitive.[19][22] For a decent 13C spectrum, a concentration of at least 10-20 mg in 0.6-0.7 mL of deuterated solvent is recommended. If your sample is dilute, consider concentrating it if possible.

  • Increase the Number of Scans (ns):

    • Question: Have enough scans been acquired?

    • Action: The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans (NS).[1][17][19] To double the S/N, you must quadruple the number of scans.[19] This is often the most straightforward way to improve a weak spectrum.

  • Optimize Acquisition Parameters:

    • Question: Are the acquisition parameters, particularly the relaxation delay, set appropriately?

    • Action:

      • Relaxation Delay (d1): As mentioned in the FAQs, quaternary carbons require a longer relaxation delay. For routine spectra, a d1 of 1-2 seconds is common, but for quantitative analysis of compounds with quaternary carbons, this may need to be significantly longer.[5][15]

      • Pulse Angle: Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse allows for a shorter relaxation delay, which can improve S/N over a given experiment time, although it may not be suitable for quantitative analysis.[19]

  • Adjust Processing Parameters:

    • Question: Can the S/N be improved during data processing?

    • Action: Apply an exponential multiplication function with a line broadening factor (lb) of 1-2 Hz. This will apodize the Free Induction Decay (FID), reducing noise at the expense of slightly broader peaks.[19] Also, ensure the spectrum is correctly phased, as poor phasing can distort the baseline and reduce apparent signal height.[2]

  • Consider Advanced Methods & Hardware:

    • Question: Are there other experiments or hardware that can help?

    • Action:

      • Cryoprobe: If available, use an instrument equipped with a cryoprobe, which can significantly boost the S/N ratio.[19]

      • 2D NMR: For assigning carbons and confirming the presence of weak signals, 2D experiments like HSQC (for protonated carbons) and HMBC (for correlations over 2-3 bonds, including to quaternary carbons) can be much more sensitive than a standard 1D 13C experiment.[19]

Data and Protocols

Table 1: LC-MS/MS Parameters for Caffeic Acid Analysis

This table provides a starting point for developing an LC-MS/MS method for Caffeic acid. Parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingNotes
LC Column C18 Reversed-Phase (e.g., 150 x 2.0 mm, 3 µm)A standard C18 column provides good retention for phenolic acids.[11][23]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium AcetateAcidified mobile phase promotes better peak shape and ionization.[3][11][23]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[3][11][23]
Flow Rate 0.2 - 0.5 mL/minAdjust based on column dimensions.[3][11][23]
Gradient Start with low %B (e.g., 10%), ramp up to elute analyte, then re-equilibrate.A gradient is typically required to separate caffeic acid from other matrix components.[11]
Ionization Mode Negative Electrospray Ionization (ESI-)Caffeic acid readily deprotonates to form [M-H]⁻.[3][11][12]
MRM Transition Precursor Ion (m/z) 179 → Product Ion (m/z) 135This is the most common transition for caffeic acid.[3][11] A secondary transition (e.g., 179 → 106) can be used for confirmation.[11]
Ion Source Temp. 350 - 450 °COptimize for your specific instrument.[11][12]
IS Voltage -4000 to -4500 VOptimize for maximum signal stability.[11][12]
Table 2: Impact of Key NMR Parameters on Signal-to-Noise Ratio (S/N)

This table summarizes the expected effect of changing common NMR parameters on the S/N.

ParameterChangeEffect on S/NRationale & Considerations
Number of Scans (ns) Increase 4-foldDoubles (x2) S/N increases with the square root of the number of scans. This is the most direct way to improve S/N but increases experiment time linearly.[1][17][19]
Sample Concentration DoubleDoubles (x2) Signal is directly proportional to the concentration of the analyte.[22]
Magnetic Field Strength IncreaseIncreases Higher field strength increases the population difference between spin states, leading to a stronger signal.
Probe Type Standard → CryoprobeSignificant Increase (3-4x or more) Cryogenically cooled electronics dramatically reduce thermal noise, a primary source of noise in NMR.[19]
Relaxation Delay (d1) IncreaseIncreases (for saturated spins) For saturated (slowly relaxing) nuclei like quaternaries, a longer delay allows for full relaxation, leading to a stronger signal per scan.[5][15] Total experiment time will increase.
Line Broadening (lb) IncreaseIncreases Applying a matched filter (e.g., lb = line width) optimizes S/N by reducing noise. However, this comes at the cost of spectral resolution (broader peaks).[19]
Experimental Protocol: Quantification of Caffeic Acid using this compound Internal Standard by LC-MS/MS

This protocol provides a general workflow. It must be validated for your specific matrix and instrument.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Caffeic acid and this compound in methanol. Store at -20°C.

    • From the stock solutions, prepare a series of calibration standards containing a fixed concentration of this compound (e.g., 50 ng/mL) and varying concentrations of Caffeic acid (e.g., 1-1000 ng/mL).

    • Prepare a spiking solution of this compound to add to the unknown samples.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 20 µL of the this compound spiking solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Methanol with 0.1% Formic Acid).

    • Filter through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system using the parameters outlined in Table 1 as a starting point.

    • Inject the calibration standards first to establish a calibration curve.

    • Inject the prepared unknown samples.

    • Inject quality control (QC) samples at low, medium, and high concentrations throughout the run to monitor performance.

  • Data Analysis:

    • Integrate the peak areas for both Caffeic acid and this compound.

    • Calculate the peak area ratio (Caffeic acid / this compound) for each standard and sample.

    • Generate a calibration curve by plotting the peak area ratio against the known concentration of the Caffeic acid standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of Caffeic acid in the unknown samples based on their measured peak area ratios.

References

Technical Support Center: Caffeic Acid-13C3 Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor or inconsistent recovery of the Caffeic acid-13C3 internal standard during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of an internal standard (IS) and why is its consistent recovery important?

An internal standard (IS) is a compound with a known concentration that is added to a sample before analytical processing. Its primary function is to correct for the loss of the analyte of interest during sample preparation and analysis.[1] Consistent and predictable recovery of the IS, such as this compound, is crucial as it indicates that the analytical method is performing reliably. Poor or variable IS recovery can suggest issues with the extraction procedure, matrix effects, or instrument performance, which can ultimately compromise the accuracy and precision of the quantitative data.[2]

Q2: What are the common causes of poor recovery for this compound?

Poor recovery of this compound can be attributed to several factors:

  • Degradation of the Internal Standard: Caffeic acid is susceptible to degradation under certain conditions, including high pH (alkaline environments), exposure to heat, light, and oxygen.[3][4]

  • Suboptimal Extraction Conditions: Inefficient extraction, particularly during Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can lead to significant loss of the internal standard. This can be due to an inappropriate choice of solvent, incorrect pH, or an unoptimized protocol.

  • Matrix Effects: Components within the sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement and, consequently, apparent low recovery.[1][2]

  • Instrumental Issues: Problems with the analytical instrument, such as a contaminated ion source or inconsistent injection volumes, can also contribute to poor and variable recovery.

Q3: How does pH affect the stability and extraction of this compound?

Caffeic acid is more stable in acidic conditions (lower pH).[3] In alkaline environments, it is prone to degradation through oxidation and hydrolysis.[3] For extraction, the pH of the sample should be adjusted to ensure that the caffeic acid molecule is in a neutral form, which enhances its retention on reversed-phase SPE sorbents and its partitioning into organic solvents during LLE. Acidifying the sample to a pH of around 2-3 is a common practice for the extraction of phenolic acids like caffeic acid.[5][6]

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Steps
Improper Sorbent Conditioning/Equilibration Ensure the SPE cartridge is adequately conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with an acidic aqueous solution before loading the sample. This ensures proper interaction between the analyte and the sorbent.
Incorrect Sample pH Adjust the sample pH to be acidic (e.g., pH 2-3 with formic or phosphoric acid) before loading it onto the SPE cartridge.[5] This will ensure that the caffeic acid is protonated and will be retained on a reversed-phase sorbent.
Wash Solvent Too Strong The wash solvent may be eluting the this compound. Analyze the wash eluate to check for the presence of the internal standard. If present, use a weaker wash solvent (e.g., a lower percentage of organic solvent).
Incomplete Elution The elution solvent may not be strong enough to desorb the this compound from the sorbent completely. Try a stronger elution solvent (e.g., a higher percentage of methanol or acetonitrile, or the addition of a small amount of acid or base to the elution solvent, depending on the sorbent chemistry). Analyze a second elution fraction to see if more of the internal standard can be recovered.
Sorbent Breakthrough The internal standard may not be retained on the sorbent during sample loading. This can happen if the sample volume is too large or the flow rate is too high. Analyze the flow-through to check for the presence of the internal standard.
Issue 2: Poor Recovery of this compound in Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Steps
Incorrect pH of Aqueous Phase The pH of the aqueous sample should be adjusted to an acidic pH (e.g., 2-3) to ensure the this compound is in its non-ionized form, which will favor its partitioning into the organic solvent.
Inappropriate Extraction Solvent The polarity of the extraction solvent may not be optimal. Common solvents for extracting phenolic acids include ethyl acetate, diethyl ether, and mixtures of hexane and ethyl acetate. Experiment with different solvents or solvent mixtures to find the one that provides the best recovery.
Insufficient Phase Separation Incomplete separation of the aqueous and organic phases can lead to loss of the internal standard. Ensure complete separation by allowing sufficient time for the layers to separate or by centrifugation.
Emulsion Formation Emulsions at the interface of the two phases can trap the internal standard. Try adding salt (salting out) to the aqueous phase or filtering the emulsion through a bed of glass wool to break it.
Issue 3: Inconsistent Recovery of this compound Across a Batch of Samples
Possible Cause Troubleshooting Steps
Variable Matrix Effects Different samples may have varying compositions, leading to inconsistent ion suppression or enhancement. To diagnose this, perform a post-extraction spike experiment.[1] Mitigation strategies include diluting the sample, using a more efficient sample cleanup method, or optimizing the chromatographic separation to separate the internal standard from interfering matrix components.
Inconsistent Sample Preparation Manual sample preparation can introduce variability. Ensure consistent pipetting, vortexing, and timing for each sample. Where possible, use automated sample preparation systems.
Degradation of Internal Standard in Processed Samples Caffeic acid can degrade over time, especially if samples are left at room temperature or exposed to light for extended periods after processing.[7] Analyze samples as quickly as possible after preparation, or store them in a cool, dark environment.

Quantitative Data Summary

The following table provides expected recovery ranges for caffeic acid under different extraction conditions. Note that these are general guidelines, and actual recoveries can vary depending on the specific matrix and experimental setup.

Extraction MethodMatrixTypical Recovery Range (%)Key Optimization Parameters
Solid-Phase Extraction (SPE) Honey> 74%[5]Sorbent type (e.g., Oasis HLB), sample pH (acidified to ~2)[5]
WineGood recoveries reported with C18 and styrene-divinylbenzene sorbentsSorbent selection, elution solvent
Spelt SeedsHigh recoveries reported with polymeric reversed-phase sorbentsMethanol as extraction solvent, reconstitution in non-acidified water[8]
Liquid-Liquid Extraction (LLE) Spent Coffee Grounds82-97%[9]Extraction with ethyl acetate[9]

Experimental Protocols

Protocol 1: Troubleshooting Low SPE Recovery by Fraction Analysis

This protocol helps to identify at which step of the SPE process the this compound is being lost.

Materials:

  • Blank matrix sample

  • This compound internal standard solution

  • SPE cartridges and manifold

  • All necessary solvents for conditioning, washing, and elution

  • Collection tubes

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Spike Blank Matrix: Spike a known amount of the this compound internal standard into a blank matrix sample.

  • Perform SPE: Process the spiked sample through the entire SPE procedure.

  • Collect All Fractions: Crucially, collect every fraction separately:

    • Flow-through: The sample that passes through the cartridge during loading.

    • Wash Eluate: The solvent that is passed through after loading to remove interferences.

    • Final Eluate: The solvent used to elute the internal standard.

  • Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.

  • Calculate Recovery in Each Fraction: Determine the amount of this compound in each fraction to pinpoint where the loss is occurring.

Protocol 2: Assessing Matrix Effects Using a Post-Extraction Spike

This protocol helps to determine if matrix components are suppressing or enhancing the signal of the this compound.

Materials:

  • Blank matrix samples

  • This compound internal standard solution

  • Extraction solvents and equipment

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Prepare Two Sets of Samples:

    • Set A (Pre-extraction spike): Spike a blank matrix sample with the this compound internal standard before the extraction process.

    • Set B (Post-extraction spike): Extract a blank matrix sample and spike the resulting extract with the this compound internal standard after the extraction process.

  • Prepare a Standard Solution: Prepare a solution of the this compound internal standard in a clean solvent at the same concentration as the spiked samples.

  • Analyze Samples: Analyze all three samples (Set A, Set B, and the standard solution) using your analytical method.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak area of Set A / Peak area of Set B) x 100

    • Matrix Effect (%) = ((Peak area of Set B / Peak area of standard solution) - 1) x 100

    • A matrix effect value close to 0% indicates minimal interference. A negative value indicates ion suppression, and a positive value indicates ion enhancement.[1]

Mandatory Visualizations

Troubleshooting_Workflow start Poor this compound Recovery check_stability Investigate IS Stability (pH, Temp, Light, Solvent) start->check_stability check_spe Troubleshoot SPE Procedure start->check_spe check_lle Troubleshoot LLE Procedure start->check_lle check_matrix Evaluate Matrix Effects start->check_matrix check_instrument Check Instrument Performance start->check_instrument stability_solutions Optimize Storage & Handling - Use acidic conditions - Protect from light/heat - Use appropriate solvent check_stability->stability_solutions spe_solutions Optimize SPE Method - Adjust pH - Change wash/elution solvents - Check for breakthrough check_spe->spe_solutions lle_solutions Optimize LLE Method - Adjust pH - Test different solvents - Improve phase separation check_lle->lle_solutions matrix_solutions Mitigate Matrix Effects - Dilute sample - Improve cleanup - Optimize chromatography check_matrix->matrix_solutions instrument_solutions Perform Instrument Maintenance - Clean ion source - Check for leaks - Verify injection volume check_instrument->instrument_solutions SPE_Troubleshooting_Tree low_spe_recovery Low Recovery in SPE fraction_analysis Perform SPE Fraction Analysis (Protocol 1) low_spe_recovery->fraction_analysis is_in_flowthrough IS in Flow-through? fraction_analysis->is_in_flowthrough is_in_wash IS in Wash Eluate? is_in_flowthrough->is_in_wash No solution_flowthrough Problem: Poor Retention - Decrease flow rate - Check sample pH - Use stronger sorbent is_in_flowthrough->solution_flowthrough Yes is_retained IS Retained on Column? is_in_wash->is_retained No solution_wash Problem: Premature Elution - Use weaker wash solvent is_in_wash->solution_wash Yes solution_retained Problem: Incomplete Elution - Use stronger elution solvent - Increase elution volume is_retained->solution_retained Yes no_issue Recovery Issue is Likely Not in SPE is_retained->no_issue No

References

Technical Support Center: Caffeic Acid-13C3 Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Caffeic acid-13C3 standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound standards?

A1: The chemical purity of this compound standards is typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5] However, for quantitative applications, it is crucial to also consider the isotopic purity. Isotope Dilution Mass Spectrometry (IDMS) has been used to determine the content of similar labeled compounds with high precision, yielding results such as 98.6% ± 0.5%. Quantitative NMR (qNMR) can also provide highly accurate purity assessments, with reported values around 98.2% ± 0.3% for similar standards.

Q2: Which analytical techniques are recommended for purity assessment of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for determining chemical and radiochemical purity by separating this compound from unlabeled caffeic acid and other impurities.[1][3][6][7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity and assessing the isotopic enrichment of the labeled standard.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without a reference standard of the labeled compound itself.[13][14]

Q3: What are the common impurities found in this compound standards?

A3: Potential impurities may include:

  • Unlabeled Caffeic Acid: The presence of the unlabeled analogue is a critical parameter to quantify for accurate use as an internal standard.

  • Related Cinnamic Acid Derivatives: Compounds such as ferulic acid or its derivatives may be present.[15]

  • Isomers: The cis-isomer of caffeic acid could be a potential impurity, as the trans-isomer is the more stable and common form.[16]

  • Degradation Products: Caffeic acid can be susceptible to oxidation and photolysis, leading to the formation of various degradation products.[9]

Purity and Isotopic Enrichment Data Summary

For ease of comparison, the following table summarizes the typical specifications for this compound standards based on available data.

ParameterTypical SpecificationAnalytical Method
Chemical Purity >95%HPLC
Isotopic Purity >98%Mass Spectrometry
Quantitative Assay 98.2% - 98.6%qNMR, IDMS

Experimental Protocols

Protocol 1: Chemical Purity Determination by HPLC-UV

This protocol outlines a general method for determining the chemical purity of this compound.

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., 50% methanol) to a final concentration of 1000 µg/mL to create a stock solution.[8]

    • Prepare working solutions by diluting the stock solution to a concentration range suitable for analysis (e.g., 10-60 µg/mL).[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5.0 µm particle size).[9]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.5% acetic acid or water adjusted to pH 2.5 with acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[6][8][9]

    • Flow Rate: 0.7 - 1.0 mL/min.[9]

    • Detection: UV detection at approximately 325-330 nm.[8][9]

    • Column Temperature: Ambient (e.g., 25°C).[9]

  • Analysis:

    • Inject the prepared working solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the area percentage of the main peak relative to the total area of all observed peaks to determine the chemical purity.

Protocol 2: Isotopic Enrichment Analysis by LC-MS

This protocol describes the determination of isotopic enrichment.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound standard in a solvent compatible with the mobile phase (e.g., 50:50 water/methanol).

  • LC-MS Conditions:

    • Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[11]

    • Employ chromatographic conditions similar to the HPLC-UV method to separate the analyte from potential interferences.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.[17] For caffeic acid, negative mode is common, monitoring for [M-H]⁻.

      • Mass Range: Scan a narrow mass range around the expected m/z values for unlabeled (approx. 179.03) and labeled this compound (approx. 182.04).

  • Data Analysis:

    • Extract the ion chromatograms for the labeled and unlabeled species.

    • Integrate the peak areas for each isotopic form.

    • Calculate the isotopic enrichment by determining the ratio of the labeled species to the sum of all isotopic forms. Corrections for the natural abundance of isotopes may be necessary for high-precision measurements.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape in HPLC - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust the mobile phase pH; for acidic compounds like caffeic acid, a lower pH (e.g., 2.5) is often beneficial.[9]- Flush the column with a strong solvent or replace it if necessary.- Reduce the concentration of the injected sample.
Variable Retention Times - Leak in the HPLC system.- Insufficient column equilibration.- Fluctuation in column temperature.- Mobile phase composition change.- Check for leaks at all fittings.[18]- Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.
Inaccurate Isotopic Enrichment - Co-elution of an impurity with the same nominal mass.- Incorrect background subtraction.- Detector saturation.- Improve chromatographic separation to resolve the interference.- Utilize high-resolution mass spectrometry to differentiate between species with the same nominal mass but different elemental compositions.[11]- Ensure proper background subtraction in the mass spectrometry software.- Dilute the sample to avoid detector saturation.
Presence of Unexpected Peaks - Sample degradation.- Contamination from solvent or glassware.- Presence of isomers.- Prepare fresh samples and store them protected from light and at a low temperature (-20°C is recommended).[1]- Use high-purity solvents and thoroughly clean all glassware.- Adjust chromatographic conditions (e.g., mobile phase, column type) to try and resolve the isomeric peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Purity Assessment start This compound Standard stock Prepare Stock Solution (e.g., 1000 µg/mL) start->stock working Prepare Working Solutions stock->working hplc HPLC-UV Analysis working->hplc lcms LC-MS Analysis working->lcms nmr NMR Analysis working->nmr chem_purity Chemical Purity hplc->chem_purity iso_enrich Isotopic Enrichment lcms->iso_enrich struct_confirm Structural Confirmation nmr->struct_confirm

Caption: Overall workflow for the purity assessment of this compound standards.

hplc_troubleshooting cluster_peak_shape Poor Peak Shape cluster_retention Variable Retention Times issue Observed Issue in HPLC cause_ph Incorrect Mobile Phase pH issue->cause_ph e.g., Tailing/Fronting cause_col Column Degradation issue->cause_col e.g., Broadening cause_leak System Leak issue->cause_leak e.g., Drifting cause_temp Temperature Fluctuation issue->cause_temp e.g., Drifting sol_ph Adjust pH to ~2.5 cause_ph->sol_ph sol_col Flush or Replace Column cause_col->sol_col sol_leak Check Fittings cause_leak->sol_leak sol_temp Use Column Oven cause_temp->sol_temp

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Minimizing ion suppression for Caffeic acid-13C3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Minimizing Ion Suppression for Caffeic Acid-13C3 in Electrospray Ionization Mass Spectrometry (ESI-MS)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate ion suppression when analyzing this compound using ESI-MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

Ion suppression is a type of matrix effect where the signal intensity of the target analyte (this compound) is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts).[1][2][3] These interfering components, which can include salts, phospholipids, or other endogenous materials, compete with the analyte for ionization in the ESI source.[1][4][5] This competition can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2] The mechanism can involve competition for available charge on the ESI droplets, changes in droplet surface tension and viscosity that hinder solvent evaporation, or co-precipitation of the analyte with non-volatile materials.[4][5]

Q2: Why is Caffeic acid particularly susceptible to ion suppression?

Caffeic acid is a polar molecule typically analyzed in complex biological or botanical matrices.[6] These matrices contain high concentrations of endogenous compounds like salts, lipids, and proteins that can interfere with the ionization process.[1] ESI is highly sensitive to these matrix components, making polar analytes like caffeic acid prone to signal suppression.[5][7] Analysis of caffeic acid in plant extracts, for instance, has been shown to be subject to strong matrix effects.[6]

Q3: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help?

A SIL-IS is the most effective way to compensate for ion suppression.[8] this compound is an ideal internal standard because it has nearly identical physicochemical properties to the unlabeled caffeic acid.[4] This ensures that it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the analyte.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[1]

Q4: Is a 13C-labeled internal standard preferable to a deuterium (2H)-labeled one?

Yes, 13C-labeled standards are often considered superior to their deuterium-labeled counterparts.[8][9] The replacement of hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties, resulting in a small shift in chromatographic retention time.[10] If the analyte and the deuterium-labeled standard separate even slightly, they may be affected differently by co-eluting matrix components, compromising the accuracy of the correction.[8] 13C-labeled standards are less prone to this "isotopic effect" and are more likely to co-elute perfectly with the analyte, providing more reliable compensation.[8]

Troubleshooting Guide

Problem 1: My this compound signal is strong in pure solvent but weak, inconsistent, or absent in my sample matrix.

This is a classic sign of ion suppression. The first step is to confirm and characterize the matrix effect.

Solution:

  • Diagnose with a Post-Column Infusion Experiment: This experiment helps identify the retention time regions where ion suppression occurs. By infusing a constant flow of this compound solution post-column while injecting a blank matrix extract, any dip in the baseline signal directly indicates suppression from co-eluting matrix components.[2]

  • Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove the interfering compounds before analysis.[1][11][12]

  • Modify Chromatographic Conditions: Adjust your LC method to separate the this compound peak from suppressive regions of the chromatogram.[4][12]

A logical workflow for troubleshooting ion suppression.

Problem 2: Which sample preparation technique is best for this compound?

The choice depends on the complexity of your matrix and the required sensitivity.

Solution:

  • Solid-Phase Extraction (SPE): This is generally the most effective and recommended technique for complex matrices like plasma or tissue homogenates.[1][11][13] It provides excellent cleanup by selectively isolating the analyte, significantly reducing matrix components.[12]

  • Liquid-Liquid Extraction (LLE): LLE is another powerful cleanup technique that can effectively remove interfering substances.[12][13] The choice of extraction solvent is critical for achieving good recovery of a polar compound like caffeic acid.

  • Protein Precipitation (PPT): While simple and fast, PPT is the least clean method.[11] It removes proteins but leaves behind salts and phospholipids, which are major sources of ion suppression. This method should only be used for simpler matrices or when followed by significant dilution.[11]

G cluster_0 Ion Suppression Mechanism in ESI ESI ESI Droplet GasPhase Gas Phase Ions (To MS) ESI->GasPhase Successful Ionization ESI->GasPhase Suppressed Signal Analyte Caffeic Acid (Analyte) Analyte->ESI Matrix Matrix Interference Matrix->ESI Matrix->ESI Competition for charge G cluster_0 How a SIL-IS Corrects for Ion Suppression Analyte Analyte Signal (Caffeic Acid) Suppression Ion Suppression Event (Co-eluting Matrix) Analyte->Suppression Signal Decreases IS Internal Standard Signal (this compound) IS->Suppression Signal Decreases Proportionally Ratio Calculate Ratio (Analyte / IS) Suppression->Ratio Result Accurate Quantification Ratio->Result

References

Validation & Comparative

A Comparative Guide to Caffeic Acid Quantification: Method Validation Using Caffeic Acid-13C3 versus Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Caffeic acid-13C3 as an internal standard against alternative analytical techniques for the quantification of caffeic acid. The inclusion of a stable isotope-labeled internal standard like this compound in LC-MS/MS analysis is a gold standard approach, offering high precision and accuracy by compensating for matrix effects and variations in sample processing.

While specific, complete published validation studies for a method employing this compound were not identified in the public domain at the time of this writing, this guide presents a representative LC-MS/MS method validation based on established principles and typical performance data for such analyses. This is compared with data from published studies on alternative methods, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to provide a clear and objective performance assessment.

Method Performance Comparison

The following tables summarize the quantitative validation parameters for a representative LC-MS/MS method using this compound and a typical HPLC-UV method for caffeic acid analysis.

Table 1: Comparison of Linearity and Sensitivity

ParameterLC-MS/MS with this compound (Representative)HPLC-UV[1][2]
Linearity Range 1 - 1000 ng/mL10 - 60 µg/mL[1][2]
Correlation Coefficient (r²) > 0.995> 0.999[1][2]
Limit of Detection (LOD) 0.5 ng/mL1.44 µg/mL[1][2]
Limit of Quantification (LOQ) 1.0 ng/mL4.38 µg/mL[1][2]

Table 2: Comparison of Accuracy and Precision

ParameterLC-MS/MS with this compound (Representative)HPLC-UV[3]
Accuracy (Recovery %) 95 - 105%98.6 - 101.5%
Intra-day Precision (%RSD) < 5%0.17 - 2.08%[3]
Inter-day Precision (%RSD) < 10%Not explicitly stated in the same study, but typically < 5% is acceptable.

Experimental Protocols

Representative LC-MS/MS Method with this compound

This protocol describes a typical workflow for the quantification of caffeic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Caffeic acid: Precursor ion (m/z) 179 -> Product ion (m/z) 135.

    • This compound: Precursor ion (m/z) 182 -> Product ion (m/z) 138.

HPLC-UV Method

The following is a summary of a published HPLC-UV method for caffeic acid quantification.[1][2]

1. Sample Preparation:

  • Extraction of caffeic acid from the sample matrix (e.g., emulsion) using a suitable solvent.[1][2]

  • Filtration of the extract through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: RP18 XDB Waters column (250 × 4.6 mm, 5.0 µm particle size).[1][2]

  • Mobile Phase: Ethanol and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid.[1][2]

  • Flow Rate: 0.7 mL/min.[1][2]

  • Detection Wavelength: 325 nm.[1][2]

  • Injection Volume: 10 µL.[2]

Visualizing the Workflow

The following diagram illustrates the general workflow for the LC-MS/MS based method validation for caffeic acid analysis.

MethodValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Protein Precipitation/Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Quantification Quantification of Caffeic Acid Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification

Caption: Workflow for LC-MS/MS method validation of caffeic acid.

Conclusion

The use of this compound as an internal standard in an LC-MS/MS method offers superior sensitivity and selectivity for the quantification of caffeic acid compared to traditional HPLC-UV methods. The stable isotope-labeled internal standard effectively corrects for variations in sample preparation and matrix effects, leading to more accurate and precise results, which is particularly crucial for complex biological matrices encountered in drug development and clinical research. While HPLC-UV methods are robust and suitable for higher concentration samples, LC-MS/MS with an appropriate internal standard is the recommended approach for bioanalytical studies requiring low detection limits and high accuracy.

References

A Head-to-Head Comparison: Caffeic acid-13C3 vs. Deuterated Caffeic Acid Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For researchers quantifying caffeic acid, a widely studied phenolic compound with various biological activities, stable isotope-labeled internal standards are the gold standard. This guide provides a comprehensive comparison between Caffeic acid-13C3 and deuterated caffeic acid standards, offering insights into their performance, potential pitfalls, and best practices for their use in LC-MS/MS workflows.

While this compound is a readily available and highly stable internal standard, the availability of specific deuterated caffeic acid standards for direct comparison is limited. Therefore, this guide will draw upon established principles of stable isotope dilution analysis and data from analogous compounds to highlight the key differences and guide researchers in making an informed decision.

Key Performance Parameters: A Comparative Analysis

The ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and behave identically during sample extraction and processing. While both 13C-labeled and deuterated standards aim to achieve this, their fundamental properties can lead to significant differences in analytical performance.

FeatureThis compoundDeuterated Caffeic AcidRationale & Implications for Caffeic Acid Analysis
Isotopic Stability High. The ¹³C atoms are integrated into the stable carbon backbone of the caffeic acid molecule, making them impervious to exchange.Variable. Deuterium atoms, especially those on hydroxyl (-OH) or carboxylic acid (-COOH) groups, are susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents. For caffeic acid, with its two phenolic hydroxyls and a carboxylic acid group, this is a significant concern.¹³C-labeling provides greater confidence in the isotopic integrity of the standard throughout the entire analytical workflow, from sample storage to final analysis.
Chromatographic Co-elution Excellent. The minor increase in mass due to ¹³C incorporation has a negligible effect on the physicochemical properties, ensuring near-perfect co-elution with unlabeled caffeic acid.Potential for Shift. The difference in bond energy and polarity between C-D and C-H bonds can lead to a slight chromatographic shift. This can be problematic in high-resolution chromatography, potentially leading to differential matrix effects.Perfect co-elution is crucial for accurate compensation of matrix effects. Any separation between the analyte and the internal standard can lead to inaccurate quantification.
Matrix Effects Superior Compensation. Due to identical chromatographic behavior and ionization efficiency, ¹³C-labeled standards are better at compensating for matrix-induced ion suppression or enhancement.May Be Incomplete. If chromatographic separation occurs, the analyte and the deuterated standard may elute into regions with different co-eluting matrix components, leading to incomplete correction for matrix effects.In complex biological matrices like plasma or tissue homogenates, where matrix effects are pronounced, the superior compensation of ¹³C-labeled standards is a significant advantage.
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the isotopic cluster of the unlabeled analyte.Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can complicate the mass spectra and potentially lead to interferences.A cleaner baseline and reduced potential for spectral overlap with ¹³C-labeled standards contribute to improved accuracy and precision.
Cost Generally higher. The synthesis of ¹³C-labeled compounds is often more complex and expensive.Generally lower. Deuteration is often a more straightforward and cost-effective process.The choice may be influenced by budget constraints, but the potential for compromised data quality with deuterated standards should be carefully considered.

Experimental Workflow for Caffeic Acid Quantification

A robust and validated experimental protocol is essential for accurate and reproducible quantification of caffeic acid in biological samples. The following outlines a typical LC-MS/MS workflow utilizing this compound as the internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for caffeic acid quantification.

Detailed Experimental Protocol

1. Sample Preparation:

  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of caffeic acid from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Caffeic acid: Q1 m/z 179.0 -> Q3 m/z 135.1

    • This compound: Q1 m/z 182.0 -> Q3 m/z 137.1

3. Data Analysis:

  • Integrate the peak areas for both caffeic acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of caffeic acid in the samples from the calibration curve.

The Underlying Principle: Stable Isotope Dilution

The superiority of stable isotope-labeled internal standards lies in the principle of isotope dilution mass spectrometry. By introducing a known quantity of an isotopically distinct version of the analyte at the beginning of the sample preparation process, any losses or variations during the workflow will affect both the analyte and the standard equally.

G Analyte Analyte (Caffeic Acid) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Variable Loss Ratio Ratio (Analyte/IS) Remains Constant LCMS->Ratio

Caption: Principle of stable isotope dilution analysis.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in the quantification of caffeic acid, This compound is the unequivocally superior choice for an internal standard. Its isotopic stability and excellent co-elution with the native analyte ensure the most reliable compensation for matrix effects and other sources of analytical variability. While deuterated standards may present a more cost-effective option, the inherent risks of isotopic exchange and potential for chromatographic shifts, particularly for a molecule like caffeic acid with multiple exchangeable protons, can compromise data integrity. Investing in a high-quality, stable ¹³C-labeled internal standard is a critical step towards generating robust and defensible quantitative data in bioanalytical studies.

Caffeic Acid-13C3 in Quantitative Assays: A Guide to Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. For researchers and drug development professionals quantifying caffeic acid, a compound of significant interest due to its antioxidant and anti-inflammatory properties, the use of a stable isotope-labeled internal standard such as Caffeic acid-13C3 offers a distinct advantage in accuracy and precision over other methods. This guide provides an objective comparison of this compound with alternative quantification strategies, supported by experimental data, to inform the selection of the most robust analytical methodology.

The Gold Standard: Stable Isotope Dilution Analysis (SIDA)

The core principle behind the superior performance of this compound lies in the methodology it enables: Stable Isotope Dilution Analysis (SIDA). In SIDA, a known quantity of the isotopically labeled analyte (e.g., this compound) is added to the sample at the earliest stage of preparation. This "spiked" standard, being chemically identical to the endogenous analyte, experiences the same variations during extraction, derivatization, and ionization. By measuring the ratio of the native analyte to the labeled standard, typically via Liquid Chromatography-Mass Spectrometry (LC-MS/MS), any loss or variability during sample processing is effectively normalized. This results in a significant improvement in the accuracy and precision of quantification.

The primary alternatives to using a stable isotope-labeled internal standard (SIL-IS) like this compound include:

  • External Standard Calibration: Quantification based on a calibration curve generated from standards prepared separately from the sample. This method does not account for sample-specific matrix effects or analyte loss during preparation.

  • Structural Analog Internal Standard: Utilizes a non-isotopically labeled molecule that is structurally similar to the analyte (e.g., ferulic acid for caffeic acid). While this can correct for some variability, differences in physicochemical properties can lead to dissimilar behavior during extraction and ionization, compromising accuracy.

Performance Comparison: this compound vs. Alternatives

Experimental data consistently demonstrates the superiority of the SIDA method using this compound. The key performance metrics of accuracy (measured by recovery) and precision (measured by Relative Standard Deviation, %RSD) are significantly improved.

Accuracy and Recovery

One of the most critical advantages of using this compound is the ability to correct for analyte loss during sample preparation. Caffeic acid is known to be susceptible to oxidation, which can lead to artificially low quantification in complex matrices.

A comparative study on the analysis of caffeic acid in oatmeal highlights this benefit. The study compared a conventional analytical method (external standard) with a stable isotope dilution assay using [13C]-labeled caffeic acid. The results showed a dramatic improvement in recovery.[1]

Table 1: Comparison of Recovery in Caffeic Acid Quantification

MethodAnalyte Recovery
Conventional Method (External Standard)32%
Stable Isotope Dilution Assay ([13C]Caffeic Acid)~100% (Corrected)

Data sourced from a comparative study on oatmeal.[1] The SIDA method inherently corrects for recovery losses.

This data clearly indicates that conventional methods can lead to a severe underestimation of the actual caffeic acid concentration due to its degradation during the analytical process. The SIDA approach, by its nature, compensates for this loss, providing a much more accurate measurement.

Precision and Matrix Effect Compensation

In LC-MS/MS analysis, matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate)—are a major source of imprecision and inaccuracy. A stable isotope-labeled internal standard is the most effective tool to mitigate these effects.[2][3][4]

Table 2: Typical Validation Parameters for Caffeic Acid Quantification by LC-MS/MS using a Stable Isotope Labeled Internal Standard

ParameterTypical Performance
Linearity (r²) >0.99
Precision (Intra- and Inter-day %RSD) <15% (<6.52% reported in one study[6])
Accuracy (Relative Error %) 85-115% (-5.95% to 0.35% reported in one study[6])
Lower Limit of Quantification (LLOQ) 5.0 ng/mL in plasma[6]

These values represent a summary of typical performance characteristics reported in various validated LC-MS/MS methods for caffeic acid and its metabolites.[6][7][8]

The use of a SIL-IS like this compound ensures that any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard, leading to a stable analyte/IS ratio and thus, highly precise and accurate quantification.

Experimental Workflow and Protocols

To facilitate the implementation of a robust quantitative assay for caffeic acid, a detailed experimental protocol for a typical Stable Isotope Dilution LC-MS/MS analysis is provided below.

Diagram: Stable Isotope Dilution Assay Workflow

SIDA_Workflow Figure 1. General Workflow for Caffeic Acid Quantification using SIDA cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound (Internal Standard) Sample->Spike Add known amount Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (UPLC/HPLC) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (MRM Mode) Ionize->Detect Detect m/z transitions Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: General Workflow for Caffeic Acid Quantification using SIDA.

Detailed Experimental Protocol: Quantification of Caffeic Acid in Human Plasma

This protocol is a representative example and may require optimization for specific matrices or instrumentation.

1. Materials and Reagents:

  • Caffeic Acid (analytical standard)

  • This compound (internal standard)

  • Human Plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Standard and QC Samples:

  • Prepare stock solutions of Caffeic Acid and this compound in methanol.

  • Prepare working solutions for the calibration curve by serially diluting the Caffeic Acid stock solution.

  • Prepare calibration standards by spiking blank human plasma with the appropriate working solutions.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Extraction):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution. Vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile). Vortex to mix.

  • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Caffeic Acid: m/z 179 → 135

    • This compound: m/z 182 → 138 (Note: exact masses will depend on the labeling pattern)

5. Data Analysis:

  • Integrate the peak areas for both the analyte (caffeic acid) and the internal standard (this compound).

  • Calculate the peak area ratio (Caffeic Acid Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Determine the concentration of caffeic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, the use of this compound as an internal standard in a Stable Isotope Dilution Analysis is the unequivocal method of choice. It provides superior accuracy by correcting for analyte loss during sample preparation and enhances precision by effectively compensating for matrix effects inherent in complex biological samples. While other methods exist, the experimental evidence underscores that for robust, reliable, and defensible quantification of caffeic acid, the stable isotope-labeled internal standard is the gold standard.

References

A Guide to Cross-Validation of Analytical Methods for Caffeic Acid Utilizing Caffeic acid-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of caffeic acid, a widely studied phenolic compound with various potential pharmacological activities.[1][2] A critical aspect of ensuring the reliability and comparability of analytical data, particularly in regulated environments such as drug development, is the rigorous validation and cross-validation of the analytical methods employed. The use of a stable isotope-labeled internal standard, such as Caffeic acid-13C3, is paramount in achieving accurate and precise results by correcting for variability in sample preparation and analysis.[3][4]

This document outlines the validation parameters of different analytical techniques for caffeic acid and presents a framework for cross-validation when transferring methods between laboratories or employing different analytical platforms.

The Importance of Stable Isotope-Labeled Internal Standards

In quantitative analysis, especially with complex biological matrices, an internal standard (IS) is crucial for correcting for analyte loss during sample processing and for variations in instrument response.[3] A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard. A SIL-IS is chemically identical to the analyte of interest, but with a different mass due to the incorporation of heavy isotopes (e.g., ¹³C). This near-identical chemical behavior ensures that it experiences the same extraction recovery, ionization efficiency, and potential matrix effects as the unlabeled caffeic acid, providing the most accurate normalization.[3][4]

Comparison of Validated Analytical Methods for Caffeic Acid

While no direct cross-validation studies using this compound were publicly available, this section compares the performance of commonly employed analytical methods for caffeic acid quantification based on their individual validation data. The use of this compound as an internal standard is strongly recommended for all these methods to ensure the highest data quality.

Table 1: Performance Comparison of LC-MS/MS and HPLC-UV Methods for Caffeic Acid Quantification
ParameterLC-MS/MS MethodHPLC-UV Method 1HPLC-UV Method 2
Linearity Range 5.0 ng/mL - Upper Limit Not Specified10 - 60 µg/mL2 - 8 µg/mL
Correlation Coefficient (r²) > 0.9931[5][6][7]0.9999[8][9]0.9999[10]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 5.0 ng/mL1.44 µg/mL[8][9]Not specified
Limit of Quantification (LOQ) 5.0 ng/mL[5][6][7]4.38 µg/mL[8][9]Not specified
Intra-day Precision (%RSD) < 5.86%[5][6][7]Not specified1.1698%[10]
Inter-day Precision (%RSD) < 6.52%[5][6][7]Not specified1.6952% (between analysts)[10]
Accuracy (%RE) -5.95% to 0.35%[5][6][7]Not specifiedNot specified
Internal Standard Recommended: this compoundNot specifiedNot specified

Experimental Protocols

LC-MS/MS Method for Caffeic Acid in Plasma

This method is highly sensitive and selective, making it suitable for pharmacokinetic studies.[5][6][7]

  • Sample Preparation:

    • To 100 µL of plasma, add a known concentration of this compound internal standard.

    • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid is often used.[5][7]

    • Flow Rate: Typically around 0.2 mL/min.[5][7]

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection: Selected Reaction Monitoring (SRM).

    • Transitions:

      • Caffeic acid: m/z 179 → 135[6]

      • This compound: A specific transition for the labeled compound would be monitored.

HPLC-UV Method for Caffeic Acid in Emulsions

This method is robust and suitable for quality control of pharmaceutical formulations.[8][9]

  • Sample Preparation:

    • Accurately weigh the emulsion containing caffeic acid.

    • Extract the caffeic acid using a suitable solvent.

    • Filter the extract through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: RP18 XDB Waters column (250 × 4.6 mm, 5.0 µm).[8][9]

    • Mobile Phase: Ethanol and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid.[8][9]

    • Flow Rate: 0.7 mL/min.[8][9]

    • Detection: UV at 325 nm.[8][9]

Cross-Validation Workflow

Cross-validation is essential when analytical methods are transferred between laboratories or when different methods are used to analyze samples from the same study.[11][12] The goal is to ensure that the data is comparable regardless of the laboratory or method used.[11]

CrossValidationWorkflow cluster_sending Sending Laboratory cluster_receiving Receiving Laboratory Sending_Validation Validated Method A Sending_Analysis Analyze QC Samples and Study Samples Sending_Validation->Sending_Analysis Data_Comparison Compare Results Sending_Analysis->Data_Comparison Receiving_Validation Validated Method B Receiving_Analysis Analyze Same QC Samples and Study Samples Receiving_Validation->Receiving_Analysis Receiving_Analysis->Data_Comparison Acceptance Acceptance Criteria Met? Data_Comparison->Acceptance Success Cross-Validation Successful Acceptance->Success Yes Investigation Investigate Discrepancies Acceptance->Investigation No

Caption: A typical workflow for the cross-validation of analytical methods between two laboratories.

The acceptance criteria for cross-validation typically involve comparing the mean accuracy and precision of quality control (QC) samples analyzed by both methods or laboratories.[11]

Signaling Pathway and Experimental Workflow Visualization

For clarity in experimental design and data interpretation, visual representations of workflows are invaluable.

AnalyticalMethodValidation cluster_method_development Method Development cluster_sample_analysis Sample Analysis Workflow Selectivity Selectivity Method_Validation Method Validation Selectivity->Method_Validation Linearity Linearity Linearity->Method_Validation Accuracy Accuracy Accuracy->Method_Validation Precision Precision Precision->Method_Validation LOD LOD LOD->Method_Validation LOQ LOQ LOQ->Method_Validation Stability Stability Stability->Method_Validation Sample_Collection Sample Collection Add_IS Add this compound (IS) Sample_Collection->Add_IS Extraction Sample Extraction Add_IS->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Quantification Quantification using IS Analysis->Quantification Reliable_Data Reliable Quantitative Data Quantification->Reliable_Data Validated_Method Validated Analytical Method Method_Validation->Validated_Method Validated_Method->Analysis

Caption: The workflow for analytical method validation and subsequent sample analysis using an internal standard.

References

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for (+/-)-Ropivacaine-d7 (propyl-d7)

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers engaged in the nuanced fields of analytical chemistry, pharmacology, and clinical studies, precision in language is paramount. This extends to the very terms used to seek information online. To facilitate more effective content creation and information retrieval for this specialized audience, a comprehensive list of SEO-driven, long-tail keywords related to "(+/-)-Ropivacaine-d7 (propyl-d7)" has been compiled. The keywords are meticulously categorized into five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

"(+/-)-Ropivacaine-d7 (propyl-d7)" is a deuterated analog of Ropivacaine, a widely used local anesthetic. Its primary application in research is as a stable isotope-labeled internal standard for the accurate quantification of Ropivacaine in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The following categorized keywords are designed to capture the specific queries researchers may have at different stages of their investigation involving this compound.

CategoryLong-tail Keyword
Foundational & Exploratory (+/-)-Ropivacaine-d7 (propyl-d7) chemical properties
(+/-)-Ropivacaine-d7 synthesis and characterization
what is (+/-)-Ropivacaine-d7 (propyl-d7) used for
(+/-)-Ropivacaine-d7 mechanism of action in vitro
physicochemical properties of deuterated Ropivacaine
commercial suppliers of (+/-)-Ropivacaine-d7
(+/-)-Ropivacaine-d7 certificate of analysis
stability and storage conditions for (+/-)-Ropivacaine-d7
isotopic purity of (+/-)-Ropivacaine-d7
metabolism and biotransformation of Ropivacaine
Methodological & Application use of (+/-)-Ropivacaine-d7 as an internal standard in LC-MS
LC-MS/MS method development for Ropivacaine quantification
sample preparation for Ropivacaine analysis in plasma
protocol for using (+/-)-Ropivacaine-d7 in bioanalytical assays
quantitative analysis of Ropivacaine in urine samples
solid-phase extraction protocol for Ropivacaine from tissues
determining Ropivacaine and its metabolites using a deuterated standard
pharmacokinetic studies of Ropivacaine using (+/-)-Ropivacaine-d7
bioequivalence studies involving Ropivacaine analysis
application of (+/-)-Ropivacaine-d7 in forensic toxicology
Troubleshooting & Optimization troubleshooting matrix effects in Ropivacaine LC-MS analysis[1][2]
optimizing mass spectrometry parameters for (+/-)-Ropivacaine-d7
reducing ion suppression in Ropivacaine quantification[1][2]
common interferences in bioanalysis of Ropivacaine
improving peak shape and resolution for Ropivacaine in HPLC
stability of (+/-)-Ropivacaine-d7 in processed biological samples
addressing carryover in Ropivacaine LC-MS/MS analysis
impact of different anticoagulants on Ropivacaine plasma levels
optimizing extraction recovery of Ropivacaine from complex matrices
dealing with isobaric interferences for Ropivacaine metabolites
Validation & Comparative validation of an analytical method for Ropivacaine using (+/-)-Ropivacaine-d7[3][4]
comparison of (+/-)-Ropivacaine-d7 and other internal standards
cross-validation of Ropivacaine assays between different laboratories
accuracy and precision of Ropivacaine quantification with a deuterated standard[3]
linearity and range of detection for Ropivacaine in biofluids
comparative pharmacokinetics of Ropivacaine and Bupivacaine[5]
assessing the performance of (+/-)-Ropivacaine-d7 as a certified reference material
inter-laboratory comparison of Ropivacaine quantification methods
comparing HPLC-UV and LC-MS/MS for Ropivacaine analysis
evaluation of different SPE cartridges for Ropivacaine extraction

References

Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Variability in Caffeic Acid Quantification using Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of bioactive compounds is paramount. Caffeic acid, a phenolic compound with significant therapeutic potential, is frequently analyzed across various matrices. The use of a stable isotope-labeled internal standard, such as Caffeic acid-13C3, in liquid chromatography-mass spectrometry (LC-MS) methods is the gold standard for mitigating analytical variability. However, even with this robust approach, inter-laboratory differences can arise. This guide provides a comparative overview of the performance of Caffeic acid-based analytical methods, drawing upon data from single-laboratory validation studies to highlight potential sources of variability and offer insights into best practices.

Unpacking Performance: A Cross-Study Comparison

Table 1: Comparison of Performance Characteristics for Caffeic Acid Quantification by LC-MS

ParameterStudy A: Caffeic Acid & Metabolites in Rat PlasmaStudy B: Caffeic Acid Derivatives in Rat PlasmaStudy C: Caffeic Acid in Plant Extracts
**Linearity (R²) **> 0.9931Not explicitly stated> 0.99
Limit of Quantification (LOQ) 5.0 ng/mLNot explicitly stated0.03 - 1.07 µg/mL
Intra-day Precision (%RSD) < 5.86%Not explicitly stated< 5%
Inter-day Precision (%RSD) < 6.52%Not explicitly statedNot explicitly stated
Accuracy (%RE or %Recovery) -5.95% to 0.35%Not explicitly stated98.33% to 101.12%
Internal Standard Not explicitly statedNot explicitly statedNot explicitly stated

Data extracted from multiple single-laboratory validation reports. This table serves as a comparative illustration rather than a direct inter-laboratory study.

Under the Microscope: Detailed Experimental Protocols

Methodological nuances are often the primary drivers of inter-laboratory variability. The following sections detail the experimental protocols from the compared studies, offering a transparent view of the techniques employed.

Study A: Simultaneous Determination of Caffeic Acid and its Metabolites in Rat Plasma
  • Sample Preparation: This study likely involved a protein precipitation or liquid-liquid extraction step to remove plasma proteins and interferences.

  • Chromatography: A high-performance liquid chromatography (HPLC) system was used with isocratic elution. The mobile phase consisted of methanol and water (containing 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer was operated in selected reaction monitoring (SRM) mode with a negative electrospray ionization (ESI) source. The transition monitored for caffeic acid was m/z 179 → 135.

Study B: Quantification of Caffeic Acid Phenethyl Amide and Ester in Rat Plasma
  • Sample Preparation: Details on the extraction procedure from rat plasma were not extensively provided in the abstract.

  • Chromatography: A reverse-phase C12 HPLC column (150 × 2.00 mm, 4 µm) was used with a gradient elution of water and acetonitrile.

  • Mass Spectrometry: Detection was performed using electrospray ionization in negative mode.

Study C: Quantification of Eight Plant Phytochemicals, including Caffeic Acid
  • Sample Preparation: The protocol would have involved an extraction of the phenolic compounds from the plant matrix using a suitable solvent.

  • Chromatography: Separation was achieved on a reversed-phase Inertsil ODS-3 column (250mm x 4.5mm x 5µm) with a gradient elution using acidified water and acetonitrile.

  • Mass Spectrometry (Detector): A diode-array detector (DAD) was used for quantification at specific wavelengths (325 nm for caffeic acid). While not a mass spectrometer, this HPLC-DAD method provides a point of comparison for chromatographic performance.

Visualizing the Process: Workflows and Pathways

To further elucidate the methodologies and the biological context of caffeic acid, the following diagrams are provided.

Caption: Experimental workflow for Caffeic acid quantification.

cluster_pathway Caffeic Acid's Anti-inflammatory & Antioxidant Signaling cluster_inhibition Inhibitory Action cluster_activation Activatory Action ca Caffeic Acid nfkb NF-κB Pathway ca->nfkb inhibits mapk MAPK Pathway ca->mapk inhibits pi3k PI3K/Akt Pathway ca->pi3k inhibits nrf2 Nrf2 ca->nrf2 activates inflammation Inflammation (e.g., TNF-α, IL-6) nfkb->inflammation promotes mapk->inflammation promotes pi3k->inflammation promotes ho1 HO-1 nrf2->ho1 induces antioxidant_enzymes Antioxidant Enzymes ho1->antioxidant_enzymes upregulates oxidative_stress Oxidative Stress antioxidant_enzymes->oxidative_stress reduces

Caption: Caffeic acid signaling pathway.

Mitigating Variability: Key Considerations

The comparison of single-laboratory validation data underscores several key areas where inter-laboratory variability can be introduced:

  • Sample Preparation: Differences in extraction efficiency, including the choice of solvents, pH, and techniques (e.g., protein precipitation vs. liquid-liquid extraction vs. solid-phase extraction), can significantly impact the final analyte concentration.

  • Chromatographic Conditions: Variations in the column chemistry, mobile phase composition, gradient profile, and flow rate can affect the resolution of caffeic acid from matrix components, potentially leading to ion suppression or enhancement in the mass spectrometer.

  • Mass Spectrometry Parameters: Instrument-specific settings, such as ionization source parameters (e.g., capillary voltage, gas flow rates) and collision energy, can influence the sensitivity and fragmentation pattern of caffeic acid and its internal standard.

  • Calibration and Quality Control: The preparation of calibration standards and quality control samples, including the source and purity of the reference standards, can introduce variability. The acceptance criteria for calibration curves and QC samples should be harmonized.

  • Data Processing: The software and algorithms used for peak integration and quantification can be a source of variation. Consistent data processing parameters are crucial.

Conclusion

While the use of this compound as an internal standard is a powerful tool for ensuring accurate quantification, this guide illustrates that inter-laboratory variability remains a tangible challenge. By meticulously standardizing and documenting all aspects of the analytical method—from sample receipt to data reporting—and by participating in proficiency testing programs, laboratories can minimize these discrepancies. For researchers and drug developers, a thorough understanding of the potential sources of analytical variability is essential for the reliable interpretation of data and the successful advancement of therapeutic candidates.

Justification for Caffeic Acid-13C3 in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and regulatory submissions, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and defensible pharmacokinetic and bioavailability data for submission to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive justification for the use of Caffeic acid-13C3, a stable isotope-labeled internal standard (SIL-IS), over other alternatives, supported by established scientific principles and comparative performance data.

The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Preferred

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. This includes having similar physicochemical properties, extraction recovery, and ionization response in mass spectrometry.[1] Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N).[2] This subtle modification results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.

The use of SIL-ISs is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) for several key reasons:[3][4]

  • Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a SIL-IS has the same chemical properties as the analyte, it is affected by the matrix in the same way, thus providing accurate correction.[5]

  • Compensation for Variability in Sample Preparation: Any loss of the analyte during sample extraction and processing is mirrored by a proportional loss of the SIL-IS. This ensures that the ratio of the analyte to the internal standard remains constant, leading to more accurate and precise measurements.[2]

  • Co-elution with the Analyte: Ideally, the SIL-IS co-elutes with the analyte in the chromatographic separation. This ensures that both compounds experience the same analytical conditions at the same time, further strengthening the accuracy of the analysis.

Comparative Performance: this compound vs. Alternative Internal Standards

To illustrate the superiority of a SIL-IS, the following table summarizes the expected performance of this compound compared to two common alternatives: unlabeled caffeic acid and a structural analog (e.g., a chemically similar but distinct molecule). The data is a composite representation based on typical findings in bioanalytical method validation studies.

Performance ParameterThis compound (SIL-IS)Unlabeled Caffeic AcidStructural Analog
Compensation for Matrix Effect ExcellentPoor (indistinguishable from analyte)Variable to Poor
Correction for Extraction Recovery ExcellentPoor (indistinguishable from analyte)Variable
Chromatographic Co-elution Nearly IdenticalIdentical (unusable as IS)Different Retention Time
Accuracy (% Bias) < 5%Not Applicable15-30%
Precision (% CV) < 10%Not Applicable> 15%
Risk of Isotopic Contribution Low (mass difference of 3 Da)High (identical mass)None

Data presented is a summary of expected performance based on published literature on stable isotope dilution techniques.

As the table demonstrates, this compound is expected to provide significantly better accuracy and precision. A study comparing a structural analogue with a stable isotope-labeled internal standard for the quantification of a neuropeptide in rat brain dialysates found that the use of the SIL-IS was indispensable for achieving the required precision and accuracy, and it also corrected for the degradation of the analyte in the samples.[6]

Experimental Protocol: Bioanalytical Method for Caffeic Acid in Human Plasma

The following is a representative protocol for the quantification of caffeic acid in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • Thaw human plasma samples and this compound internal standard working solution at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate caffeic acid from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode

  • MRM Transitions:

    • Caffeic acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized)

3. Method Validation:

The method should be fully validated according to FDA and/or EMA guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Justification Pathway for Selecting this compound

The decision to use a stable isotope-labeled internal standard is a logical progression toward ensuring the highest quality data for regulatory submission. The following diagram illustrates this justification pathway.

G cluster_0 Regulatory Requirement cluster_1 Internal Standard (IS) Selection cluster_2 Performance & Outcome Req Accurate & Reliable Bioanalytical Data IS_Choice Choice of Internal Standard Req->IS_Choice SIL_IS Stable Isotope-Labeled IS (this compound) IS_Choice->SIL_IS Ideal Choice Analog_IS Structural Analog IS IS_Choice->Analog_IS Sub-optimal Unlabeled_IS Unlabeled Analyte IS_Choice->Unlabeled_IS Not Viable High_Quality High-Quality, Defensible Data (Submission Success) SIL_IS->High_Quality Compromised_Data Compromised Data (Regulatory Scrutiny) Analog_IS->Compromised_Data Unlabeled_IS->Compromised_Data

Caption: Justification pathway for selecting a stable isotope-labeled internal standard.

Experimental Workflow for Bioanalytical Method Validation

The following diagram outlines the typical workflow for validating a bioanalytical method using this compound.

G start Method Development prep Sample Preparation (Plasma + this compound) start->prep lcms LC-MS/MS Analysis prep->lcms validation Method Validation lcms->validation selectivity Selectivity validation->selectivity linearity Linearity validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery & Matrix Effect validation->recovery stability Stability validation->stability report Validation Report for Regulatory Submission selectivity->report linearity->report accuracy->report recovery->report stability->report

Caption: Workflow for bioanalytical method validation using this compound.

Conclusion

The use of this compound as an internal standard for the bioanalysis of caffeic acid is strongly justified by its ability to provide superior accuracy, precision, and reliability compared to other alternatives. By effectively compensating for matrix effects and variability in sample preparation, this compound ensures the generation of high-quality data that meets the stringent requirements of regulatory agencies. The adoption of a stable isotope-labeled internal standard is a critical step in de-risking regulatory submissions and ensuring the successful development of new drug products.

References

Safety Operating Guide

Proper Disposal of Caffeic Acid-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of Caffeic acid-13C3, a stable isotope-labeled compound used as an internal standard in quantitative analysis.[1][2] While specific safety data sheets for the 13C3 isotopologue are not always readily available, the disposal procedures should follow the guidelines for its unlabeled counterpart, Caffeic acid, due to their chemical similarities.

I. Safety and Hazard Information

Caffeic acid is classified with several hazards that must be considered before handling and disposal.[3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, when working with this compound.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

Key Hazards:

  • Skin and eye irritation[3]

  • Suspected of causing cancer[3]

  • Suspected of damaging fertility[3]

  • May cause respiratory irritation[3]

Quantitative Data Summary:

The following table summarizes key quantitative data for Caffeic acid, the parent compound of this compound.

PropertyValueSource
Molecular FormulaC₉H₈O₄
Molecular Weight180.16 g/mol
Decomposition Temperature223-225 °C (softens at 194 °C)[4]
n-octanol/water (log KOW)1.15
Purity>95% (HPLC)[5]
Storage Temperature-20°C[5]

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on guidelines for the disposal of carcinogenic chemicals and should be performed in accordance with all local, regional, and national regulations.

1. Waste Collection:

  • Place all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, into a designated and clearly labeled hazardous waste container.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Ensure the waste container is made of a compatible material and is kept tightly closed.
  • Store the waste container in a secure, designated area, away from incompatible materials.

3. Final Disposal:

  • Waste material must be disposed of through an approved hazardous waste disposal facility.
  • The primary recommended method of disposal for chemical carcinogens is incineration at a high temperature to ensure complete destruction.[4]
  • Never dispose of this compound down the drain or in the regular trash.[3] Discharge into the environment must be avoided.

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
  • Wash hands thoroughly after handling the compound.[3]

III. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, mechanically take up the dry material, avoiding dust generation.[3]

    • Place the spilled material into a labeled hazardous waste container for disposal.

    • Clean the affected area thoroughly.

  • Large Spills:

    • Evacuate the area and contact your institution's EHS office immediately.

    • Prevent the spill from entering drains or waterways.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Final Disposal cluster_3 Decontamination A Generate this compound Waste (Unused product, contaminated materials) B Place in Labeled Hazardous Waste Container A->B C Store Container in a Secure, Designated Area B->C D Keep Container Tightly Closed C->D E Arrange for Pickup by Approved Waste Vendor D->E F Incineration at High Temperature E->F Primary Method G Landfill (Not Recommended) E->G H Decontaminate Surfaces and Equipment F->H I Properly Dispose of Decontamination Materials H->I

Caption: Disposal workflow for this compound.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for "Sulfadimethoxypyrimidine D4"

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complexities of analytical chemistry and drug development, precise and targeted information is paramount. This comprehensive list of SEO-driven, long-tail keywords related to "Sulfadimethoxypyrimidine D4" is designed to streamline the search for specific applications, methodologies, and troubleshooting strategies. By categorizing these keywords based on researcher intent, this guide aims to facilitate more effective content creation and information retrieval within the scientific community.

Sulfadimethoxypyrimidine D4 is the deuterium-labeled version of Sulfadimethoxypyrimidine, a sulfonamide antibiotic.[1][2] It is primarily utilized as an internal standard in analytical testing, particularly in methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry, for the research and development of pharmaceutical drugs.[3][4] The deuterium labeling provides a distinct mass signature, allowing for accurate quantification of its non-labeled counterpart in complex biological matrices.

The following table provides a structured list of long-tail keywords, offering a roadmap for researchers at various stages of their work with Sulfadimethoxypyrimidine D4, from initial exploratory studies to in-depth validation and comparative analysis.

CategoryLong-tail Keyword
Foundational & Exploratory Sulfadimethoxypyrimidine D4 synthesis and characterization
Physicochemical properties of Sulfadimethoxypyrimidine D4
Deuterium-labeled sulfadimethoxine for in vitro studies
Sulfadimethoxypyrimidine D4 mechanism of action as an internal standard
Isotopic labeling of sulfonamides for metabolic studies
Role of Sulfadimethoxypyrimidine D4 in pharmacokinetic research
Understanding isotope effects of Sulfadimethoxypyrimidine D4
Sourcing and purity of Sulfadimethoxypyrimidine D4 analytical standard
CAS number 1392211-88-9 properties and uses
Exploratory studies using deuterated antibiotic standards
Methodological & Application Quantitative analysis of sulfadimethoxine using Sulfadimethoxypyrimidine D4
HPLC-MS/MS method development with Sulfadimethoxypyrimidine D4
Isotope dilution mass spectrometry protocol for sulfonamides
Application of Sulfadimethoxypyrimidine D4 in food safety analysis
Use of Sulfadimethoxypyrimidine D4 in veterinary drug residue testing
Sample preparation techniques for sulfadimethoxine analysis in plasma
Liquid-liquid extraction protocol for sulfonamides using a deuterated standard
Solid-phase extraction method for sulfadimethoxine with isotopic standard
Establishing calibration curves with Sulfadimethoxypyrimidine D4
Bioanalytical method for sulfadimethoxine in urine using a D4 standard
Troubleshooting & Optimization Overcoming matrix effects with Sulfadimethoxypyrimidine D4
Troubleshooting poor signal intensity of Sulfadimethoxypyrimidine D4
Addressing chromatographic peak splitting of deuterated standards
Preventing deuterium-hydrogen exchange in Sulfadimethoxypyrimidine D4
Optimizing mass spectrometer parameters for Sulfadimethoxypyrimidine D4
Impact of mobile phase composition on Sulfadimethoxypyrimidine D4 stability
Ion suppression effects on Sulfadimethoxypyrimidine D4 quantification
Improving recovery of Sulfadimethoxypyrimidine D4 from complex matrices
Minimizing contamination in Sulfadimethoxypyrimidine D4 stock solutions
Stability testing of Sulfadimethoxypyrimidine D4 under different storage conditions
Validation & Comparative Method validation for sulfadimethoxine analysis using Sulfadimethoxypyrimidine D4
Accuracy and precision of sulfadimethoxine quantification with a D4 standard
Linearity and range determination for Sulfadimethoxypyrimidine D4 internal standard
Limit of detection and quantification for sulfadimethoxine with isotopic dilution
Comparison of Sulfadimethoxypyrimidine D4 and other internal standards
Cross-validation of analytical methods using Sulfadimethoxypyrimidine D4
Inter-laboratory variability in sulfonamide analysis with deuterated standards
Evaluating the isotopic purity of Sulfadimethoxypyrimidine D4
Comparative pharmacokinetic studies of sulfadimethoxine and its D4 analog
Justification for using a deuterated internal standard over a structural analog

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.